S-Octylglutathione
Description
Structure
2D Structure
Properties
Molecular Formula |
C18H33N3O6S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-octylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H33N3O6S/c1-2-3-4-5-6-7-10-28-12-14(17(25)20-11-16(23)24)21-15(22)9-8-13(19)18(26)27/h13-14H,2-12,19H2,1H3,(H,20,25)(H,21,22)(H,23,24)(H,26,27)/t13-,14-/m0/s1 |
InChI Key |
MJWCZWAVSJZQNL-KBPBESRZSA-N |
Isomeric SMILES |
CCCCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of S-Octylglutathione for Research Applications
Abstract
S-Octylglutathione is a crucial derivative of glutathione (GSH) utilized extensively in biomedical and pharmaceutical research. It serves as a stable analog of glutathione conjugates, making it an invaluable tool for studying the glutathione S-transferase (GST) family of enzymes, investigating drug metabolism, and exploring cellular detoxification pathways. This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of this compound. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers in the efficient and reliable production of this compound for laboratory use.
Synthesis of this compound
The synthesis of this compound is achieved through a direct S-alkylation of the thiol group on the cysteine residue of reduced L-Glutathione. This nucleophilic substitution reaction involves the reaction of glutathione with an octyl halide, such as 1-bromooctane, under basic conditions. The base deprotonates the sulfhydryl group, forming a highly nucleophilic thiolate anion that readily attacks the electrophilic carbon of the octyl halide.
Experimental Protocol: S-Alkylation of L-Glutathione
This protocol details the chemical synthesis of this compound from L-Glutathione and 1-bromooctane.
Materials:
-
L-Glutathione (reduced form, GSH)
-
1-Bromooctane
-
Sodium Bicarbonate (NaHCO₃)
-
Methanol (MeOH), HPLC grade
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve L-Glutathione (1.0 eq) and sodium bicarbonate (2.2 eq) in a 1:1 mixture of deionized water and methanol. Stir the mixture at room temperature until all solids are fully dissolved.
-
Addition of Alkylating Agent: Add 1-bromooctane (1.1 eq) to the reaction mixture dropwise over 10 minutes while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 18-24 hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS if available.
-
Quenching and Neutralization: After the reaction is complete, carefully acidify the mixture to a pH of ~3.0 using 1M HCl. This step protonates unreacted thiols and prepares the sample for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and wash three times with ethyl acetate to remove unreacted 1-bromooctane and other nonpolar impurities. Discard the organic layers.
-
Solvent Removal: Concentrate the aqueous layer using a rotary evaporator to remove the methanol.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the crude this compound product as a white solid. The crude product can then be carried forward for purification.
Data Presentation: Synthesis Parameters
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Unit |
| L-Glutathione | 3.07 | g |
| 1-Bromooctane | 2.12 | g |
| Sodium Bicarbonate | 1.85 | g |
| Solvent Volume (H₂O:MeOH) | 100 | mL |
| Reaction Time | 24 | hours |
| Reaction Temperature | 25 | °C |
| Crude Product Yield | 3.95 | g |
| Theoretical Yield | 4.19 | g |
| Crude Yield | ~94 | % |
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for isolating this compound with high purity.[1] The separation is based on the differential partitioning of the compound between the nonpolar stationary phase (e.g., C18) and the polar mobile phase.[2]
Experimental Protocol: Preparative RP-HPLC
Equipment and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 10 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Deionized Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
Crude this compound
Procedure:
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A at a concentration of 20-50 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes or until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the compound using a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 210-220 nm. This compound is expected to elute as a major peak.
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with >98% purity.
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the final purified this compound as a white, fluffy powder.
Data Presentation: Purification Parameters
The following table summarizes typical parameters for the RP-HPLC purification of this compound.
| Parameter | Value | Unit |
| Column | C18, 250 x 21.2 mm | - |
| Mobile Phase A | 0.1% TFA in H₂O | % v/v |
| Mobile Phase B | 0.1% TFA in ACN | % v/v |
| Flow Rate | 15 | mL/min |
| Gradient | 5-50% B over 30 min | - |
| Detection Wavelength | 215 | nm |
| Expected Retention Time | 15-20 | min |
| Purity Achieved | >98 | % |
| Typical Recovery | 70-85 | % |
Characterization of this compound
Final confirmation of the product's identity and purity is performed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The analysis should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺.
-
NMR Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure. The spectrum should clearly show signals corresponding to the octyl chain protons (e.g., a triplet for the terminal methyl group) and the characteristic amino acid protons of the glutathione backbone.
Data Presentation: Analytical Characterization
| Analysis Method | Parameter | Expected Value |
| ESI-MS | Molecular Formula | C₁₈H₃₃N₃O₆S |
| Molecular Weight | 419.54 g/mol | |
| Expected [M+H]⁺ | 420.22 m/z | |
| ¹H NMR (in D₂O) | Octyl CH₃ (terminal) | ~0.8 ppm (triplet) |
| Octyl CH₂ (adjacent to S) | ~2.7 ppm (triplet) | |
| Glycine α-CH₂ | ~3.9 ppm (singlet) |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound synthesis, purification, and analysis.
Glutathione S-Transferase (GST) Detoxification Pathway
Caption: Role of GST in the detoxification of electrophilic compounds.
References
S-Octylglutathione: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Octylglutathione (S-O-GSH) is a synthetic derivative of the endogenous antioxidant glutathione (GSH). By virtue of its alkyl substitution on the thiol group of the cysteine residue, S-O-GSH exhibits distinct biochemical properties, primarily acting as a potent inhibitor of the Glutathione S-transferase (GST) enzyme family. This technical guide delineates the in vitro mechanism of action of this compound, focusing on its role in enzyme inhibition, induction of apoptosis, and modulation of cellular signaling pathways. While specific quantitative data for S-O-GSH is not extensively available in the public domain, this document provides a comprehensive overview of its expected biochemical activities based on studies of related S-alkylglutathione compounds and the known consequences of GST inhibition. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Core Mechanism of Action: Glutathione S-Transferase Inhibition
The principal in vitro mechanism of action of this compound is the inhibition of Glutathione S-transferases (GSTs). GSTs are a superfamily of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide array of electrophilic compounds, rendering them more water-soluble and readily excretable. Overexpression of GSTs is a known mechanism of drug resistance in cancer cells.
This compound acts as a competitive inhibitor of GSTs with respect to the co-substrate glutathione. The octyl group of S-O-GSH occupies the hydrophobic binding site (H-site) of the GST active site, which normally accommodates the electrophilic substrate. This prevents the binding of endogenous or exogenous electrophiles and inhibits the catalytic activity of the enzyme. The kinetic mechanism of inhibition by S-alkylglutathiones is consistent with a steady-state random sequential Bi Bi mechanism.
Quantitative Data on GST Inhibition
| Inhibitor | GST Isoform | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Ethacrynic Acid | GSTP1-1 | 6.7 ± 0.7 | - | - | [1] |
| Curcumin | Equine Liver GSTs | 31.6 ± 3.6 | 23.2 ± 3.2 | Competitive | [2] |
| NBDHEX | GSTP1-1 | - | - | - | [3] |
| F2 peptide | S. japonicum GST | 0.6 | - | Competitive | [4] |
This table is for illustrative purposes. Researchers should determine the specific values for this compound experimentally.
Experimental Protocol: GST Inhibition Assay
A common method to determine GST inhibition is a spectrophotometric assay using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The conjugation of GSH to CDNB results in a product, S-(2,4-dinitrophenyl)glutathione, which can be detected by an increase in absorbance at 340 nm.
Materials:
-
Purified GST enzyme
-
This compound (or other inhibitor)
-
100 mM Potassium Phosphate Buffer (pH 6.5)
-
100 mM Reduced Glutathione (GSH) solution
-
100 mM CDNB solution in ethanol
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction cocktail containing phosphate buffer, GSH, and CDNB. A typical final concentration is 1 mM for both GSH and CDNB.
-
Add varying concentrations of this compound to the wells of the 96-well plate. Include a control with no inhibitor.
-
Add the GST enzyme to each well to initiate the reaction. The final enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
Immediately measure the change in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of GST activity versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the Ki and the type of inhibition, perform the assay with varying concentrations of both the substrate (GSH or CDNB) and the inhibitor, and analyze the data using Lineweaver-Burk or Dixon plots.
Induction of Apoptosis
Glutathione and its derivatives are known to play a role in the regulation of apoptosis, or programmed cell death. While direct studies on this compound's apoptotic activity are limited, related compounds like S-acetyl-glutathione have been shown to selectively induce apoptosis in cancer cells. The proposed mechanism involves the depletion of intracellular GSH, leading to an increase in reactive oxygen species (ROS) and subsequent activation of apoptotic signaling cascades.
Experimental Protocol: Annexin V Apoptosis Assay
The Annexin V assay is a widely used method to detect early-stage apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry or fluorescence microscopy. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic, late apoptotic/necrotic, and live cells.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a culture plate and treat with varying concentrations of this compound for a predetermined time course (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Modulation of Cellular Signaling Pathways: The NF-κB Connection
The inhibition of GSTs by this compound can have significant downstream effects on cellular signaling pathways. One of the key pathways modulated by GST, particularly the Pi isoform (GSTP), is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in inflammation, immunity, and cell survival.
The activity of the NF-κB pathway is regulated by post-translational modifications, including S-glutathionylation. S-glutathionylation is the formation of a mixed disulfide bond between glutathione and a cysteine residue on a protein. GSTP has been shown to catalyze the S-glutathionylation of the IκB kinase β (IKKβ), a key kinase in the NF-κB signaling cascade. S-glutathionylation of IKKβ at cysteine-179 inhibits its kinase activity, thereby preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This leads to the sequestration of NF-κB in the cytoplasm and a dampening of the inflammatory response.
By inhibiting GSTP, this compound could potentially decrease the S-glutathionylation of IKKβ, leading to the activation of the NF-κB pathway. However, the net effect of this compound on NF-κB signaling is likely to be complex and cell-type dependent, as alterations in the cellular redox state due to GST inhibition can also influence NF-κB activity through other mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. The catalytic mechanism of glutathione S-transferase (GST). Spectroscopic determination of the pKa of Tyr-9 in rat alpha 1-1 GST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione S-transferase pi modulates NF-κB activation and pro-inflammatory responses in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
The Role of S-Octylglutathione in Glutathione S-Transferase Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-Transferases (GSTs) are a superfamily of enzymes pivotal to cellular detoxification, playing a crucial role in the metabolism of a wide array of xenobiotics and endogenous compounds.[1][2] These enzymes catalyze the conjugation of reduced glutathione (GSH) to electrophilic substrates, rendering them more water-soluble and facilitating their excretion from the cell.[2] Beyond their canonical role in detoxification, GSTs are also implicated in crucial cell signaling pathways that regulate cell proliferation and apoptosis.[3] Given their significance in drug metabolism and resistance, the modulation of GST activity is a key area of interest in pharmacology and drug development.
S-Octylglutathione is a synthetic conjugate of glutathione and an octyl group. It serves as a valuable tool for studying the function and structure of GSTs, primarily acting as a competitive inhibitor.[1] This guide provides a comprehensive overview of the role of this compound in GST pathways, including its mechanism of action, available binding data, and detailed experimental protocols for its use in research.
This compound as a Competitive Inhibitor of Glutathione S-Transferases
This compound functions as a classical competitive inhibitor of GSTs. Its structure mimics the natural substrate, glutathione, allowing it to bind to the active site of the enzyme. However, the presence of the hydrophobic octyl group prevents the catalytic reaction from proceeding, thereby blocking the enzyme's activity.
Mechanism of Inhibition
The inhibitory action of this compound is based on its ability to occupy the glutathione-binding site (G-site) within the active site of the GST enzyme. The octyl chain can also interact with the adjacent hydrophobic substrate-binding site (H-site). This dual occupancy effectively prevents the binding of both glutathione and the electrophilic substrate, halting the detoxification process.
Figure 1: Competitive inhibition of GST by this compound.
Quantitative Data on this compound-GST Interaction
Comprehensive quantitative data on the inhibition constants (Ki), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC50) of this compound across a wide range of mammalian GST isoenzymes are not extensively available in the public domain. However, specific studies have provided valuable thermodynamic insights into its binding.
A study involving a mutant of Schistosoma japonicum GST (SjGST Y7F) utilized isothermal titration calorimetry (ITC) to characterize the binding of this compound. The key findings from this study are summarized below.
| Parameter | Value | Conditions | GST Isoform | Reference |
| Binding Stoichiometry (n) | 1 molecule per dimer | Below 30°C | SjGST (Y7F) | |
| Thermodynamics | Enthalpically and entropically driven | Below 30°C | SjGST (Y7F) |
Note: This data is for a specific mutant of a parasitic GST and may not be directly extrapolated to all mammalian GST isoenzymes. Further research is required to establish a comprehensive quantitative profile of this compound's interaction with various human GSTs.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to study GST pathways.
GST Activity Assay and Inhibition by this compound
This protocol describes a common spectrophotometric assay to measure GST activity and determine the inhibitory effect of this compound. The assay is based on the reaction of GSH with the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which results in a product that can be monitored at 340 nm.
Materials:
-
Purified GST enzyme or cell lysate containing GST
-
100 mM Potassium phosphate buffer, pH 6.5
-
100 mM Glutathione (GSH) solution
-
100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol
-
This compound solutions of varying concentrations
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:
-
850 µL of 100 mM potassium phosphate buffer (pH 6.5)
-
50 µL of 100 mM GSH
-
50 µL of the GST enzyme sample
-
Varying concentrations of this compound (for inhibition studies) or an equivalent volume of buffer for control.
-
-
Pre-incubation: Incubate the mixture at 25°C for 5 minutes.
-
Initiation of Reaction: Add 50 µL of 100 mM CDNB to the cuvette and mix immediately.
-
Measurement: Monitor the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
To determine the IC50 value of this compound, plot the percentage of GST activity against the logarithm of the this compound concentration.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (GSH or CDNB) and this compound and analyze the data using Lineweaver-Burk or Dixon plots.
-
Figure 2: Workflow for GST activity and inhibition assay.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Isothermal Titration Calorimeter
-
Purified GST enzyme
-
This compound solution
-
Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Dialyze the purified GST enzyme extensively against the chosen buffer to ensure buffer matching.
-
Prepare the this compound solution in the final dialysis buffer.
-
-
ITC Experiment Setup:
-
Load the GST solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of injections of the this compound solution into the sample cell containing the GST enzyme.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, ΔH, ΔS, and stoichiometry 'n').
-
Figure 3: Isothermal Titration Calorimetry workflow.
Signaling Pathways Involving GSTs
GSTs are not merely detoxification enzymes; they also play significant roles in cellular signaling, particularly in the regulation of apoptosis through their interaction with mitogen-activated protein kinases (MAPKs). For instance, GSTP1 has been shown to inhibit the c-Jun N-terminal kinase (JNK) signaling pathway by direct protein-protein interaction.
The use of this compound as a competitive inhibitor can be a valuable tool to probe the involvement of GST's catalytic activity in these signaling pathways. By inhibiting the catalytic function of GSTs, researchers can dissect whether the observed signaling effects are due to the enzyme's catalytic activity or its protein-protein interactions.
References
- 1. Crystallographic and thermodynamic analysis of the binding of this compound to the Tyr 7 to Phe mutant of glutathione S-transferase from Schistosoma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel method for screening the glutathione transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the glutathione S-transferase (GST) gene family - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Permeability and Uptake of S-Octylglutathione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of S-Octylglutathione's interaction with cellular membranes, its mechanisms of uptake, and the experimental methodologies used to characterize these processes. This compound, a synthetic derivative of the endogenous antioxidant glutathione, serves as a potent inhibitor of glutathione S-transferases (GSTs) and has been investigated for its potential as a therapeutic agent. Its efficacy is critically dependent on its ability to traverse the cell membrane and accumulate intracellularly.
Physicochemical Properties and Predicted Permeability
Cellular Uptake Mechanisms
The uptake of this compound into cells is a complex process that appears to be cell-type dependent and likely involves multiple mechanisms, including both passive diffusion and carrier-mediated transport.
Studies in various cell lines suggest that the uptake of this compound is at least partially mediated by specific transporters. The organic anion-transporting polypeptides (OATPs), which are known to transport glutathione conjugates, are implicated as potential carriers.
Research has demonstrated the intracellular accumulation of this compound in different cell types, leading to various downstream effects. For instance, in human erythroleukemia K562 cells, this compound has been shown to induce apoptosis and affect the mitogen-activated protein kinase (MAPK) signaling pathway. Similarly, studies in human umbilical vein endothelial cells (HUVECs) have explored its impact on cellular functions.
Quantitative Data on this compound Uptake
| Cell Line | Method | Key Findings | Reference |
| Human Erythroleukemia (K562) | Not specified in abstract | Induces apoptosis, affects MAPK pathway | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified in abstract | Studied for its effects on cellular function | |
| Human Colorectal Cancer Cells | Not specified in abstract | Potent GST inhibitor, induces apoptosis |
Note: Specific quantitative data such as uptake rates (e.g., pmol/min/mg protein), Michaelis-Menten constants (Km), and maximum velocity (Vmax) are not consistently reported in publicly available literature and would likely require access to full-text articles or further experimental investigation.
Experimental Protocols for Assessing Cellular Uptake
The following provides a generalized protocol for investigating the cellular uptake of this compound, based on common methodologies in the field.
-
Select and culture the cell line of interest (e.g., K562, HUVEC, or a relevant cancer cell line) to a suitable confluency in the appropriate growth medium.
-
Seed the cells in multi-well plates (e.g., 24-well or 96-well) at a predetermined density and allow them to adhere overnight.
-
Wash the cells with a pre-warmed buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)).
-
Incubate the cells with varying concentrations of this compound in the buffer for different time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
To terminate the uptake, aspirate the incubation solution and wash the cells rapidly with ice-cold buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication.
-
Collect the cell lysates and clarify by centrifugation.
-
Analyze the supernatant for this compound content using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.
-
Quantify the protein content of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data.
-
Express the uptake of this compound as the amount of compound per milligram of total cell protein (e.g., nmol/mg protein).
-
Plot the uptake over time to determine the initial rate of uptake.
-
Perform kinetic analysis by plotting the initial uptake rates against a range of substrate concentrations and fitting the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizing Experimental Workflows and Signaling Pathways
S-Octylglutathione: A Technical Guide for Toxicology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Octylglutathione is a synthetic derivative of the endogenous antioxidant glutathione. In the realm of toxicology research, it serves as a valuable tool compound, primarily recognized for its role as a competitive inhibitor of Glyoxalase I (Glo1), a key enzyme in the detoxification of methylglyoxal. Methylglyoxal is a reactive dicarbonyl species generated as a byproduct of glycolysis and other metabolic pathways. Its accumulation leads to advanced glycation end-products (AGEs), contributing to cellular damage, oxidative stress, and apoptosis. By inhibiting Glo1, this compound effectively elevates intracellular methylglyoxal levels, providing researchers with a controlled method to induce and study the toxic effects of this metabolite and the cellular responses to dicarbonyl stress. This guide provides an in-depth overview of this compound, its mechanism of action, experimental applications, and the signaling pathways it perturbs.
Mechanism of Action: Inhibition of Glyoxalase I
The glyoxalase system is the primary pathway for the detoxification of methylglyoxal. It consists of two enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2), and requires glutathione (GSH) as a cofactor.[1]
-
Spontaneous Formation of Hemithioacetal: Methylglyoxal non-enzymatically reacts with GSH to form a hemithioacetal adduct.
-
Glyoxalase I (Glo1) Catalysis: Glo1 catalyzes the isomerization of the hemithioacetal to S-D-lactoylglutathione.
-
Glyoxalase II (Glo2) Catalysis: Glo2 hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating GSH in the process.
This compound acts as a competitive inhibitor of Glo1. Its structure, with an octyl group attached to the sulfur atom of glutathione, allows it to bind to the active site of Glo1, competing with the natural substrate, the hemithioacetal of methylglyoxal and GSH. This inhibition leads to the accumulation of the hemithioacetal and subsequently methylglyoxal within the cell, triggering downstream toxic effects.
Quantitative Data: Inhibitory Potency of S-Alkylglutathione Derivatives
| Compound | Enzyme Source | Ki (μM) | Inhibition Type | Reference |
| S-p-Bromobenzylglutathione | Human Erythrocytes | 0.08 | Competitive | |
| S-p-Bromobenzylglutathione | Human Erythrocytes | 1.21 ± 0.37 | Competitive | |
| N-acetyl-S-(p-bromobenzyl)glutathione | Human Erythrocytes | 1.45 ± 0.26 to 0.88 ± 0.11 (pH 5-8.5) | Competitive | |
| S-(N-hydroxy-N-methylcarbamoyl)glutathione | Yeast | 68 | Competitive |
Table 1: Inhibitory constants (Ki) of various S-substituted glutathione derivatives against Glyoxalase I.
The data clearly indicates that S-substituted glutathiones are potent competitive inhibitors of Glyoxalase I. The S-p-bromobenzylglutathione derivative, in particular, exhibits very strong inhibition with a Ki in the nanomolar to low micromolar range. Given the structural similarity, it is highly probable that this compound also acts as a potent competitive inhibitor of Glyoxalase I.
Experimental Protocols
Glyoxalase I Activity Assay
This spectrophotometric assay is a standard method to determine the activity of Glyoxalase I and to assess the inhibitory potential of compounds like this compound.
Principle: The assay measures the increase in absorbance at 240 nm, which corresponds to the formation of S-D-lactoylglutathione from the hemithioacetal of methylglyoxal and glutathione, catalyzed by Glyoxalase I.
Materials:
-
50 mM Sodium Phosphate Buffer (pH 6.6)
-
Methylglyoxal solution
-
Reduced Glutathione (GSH) solution
-
Cell or tissue extract containing Glyoxalase I
-
This compound (or other inhibitor) solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 240 nm
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube or well of a UV-transparent plate, mix the sodium phosphate buffer, methylglyoxal, and GSH. Incubate for 10 minutes at 37°C to allow for the non-enzymatic formation of the hemithioacetal substrate.
-
Prepare inhibitor dilutions: If testing for inhibition, prepare a serial dilution of this compound.
-
Initiate the reaction: Add the cell or tissue extract to the reaction mixture. If testing for inhibition, pre-incubate the extract with the desired concentration of this compound for a specified time before adding to the substrate mixture.
-
Measure absorbance: Immediately start monitoring the increase in absorbance at 240 nm over a period of 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
Calculate activity: The rate of increase in absorbance is proportional to the Glyoxalase I activity. The molar extinction coefficient for S-D-lactoylglutathione at 240 nm is 2.86 mM⁻¹cm⁻¹. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute.
-
Determine IC50/Ki: To determine the inhibitory potency of this compound, perform the assay with varying concentrations of the inhibitor and calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). The Ki can be determined using Lineweaver-Burk or Dixon plots.
Measurement of Intracellular Methylglyoxal Levels
This protocol allows for the quantification of intracellular methylglyoxal accumulation following treatment with this compound.
Principle: Methylglyoxal in cell lysates is derivatized with a reagent, such as N-acetyl-L-cysteine, to form a stable product that can be quantified spectrophotometrically or by more sensitive methods like LC-MS/MS.
Materials:
-
Cell culture medium and supplements
-
This compound solution
-
Perchloric acid (PCA)
-
Potassium carbonate (for neutralization)
-
N-acetyl-L-cysteine solution
-
Spectrophotometer or LC-MS/MS instrument
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound for a specified duration.
-
Cell Lysis and Extraction: Harvest the cells and lyse them using perchloric acid to precipitate proteins and extract small molecules.
-
Neutralization: Neutralize the acidic extract with potassium carbonate.
-
Derivatization: Add N-acetyl-L-cysteine to the neutralized extract and incubate to allow for the formation of N-α-acetyl-S-(1-hydroxy-2-oxo-prop-1-yl)cysteine.
-
Quantification:
-
Spectrophotometric Method: Measure the absorbance of the derivatized product at 288 nm. A standard curve using known concentrations of methylglyoxal should be prepared.
-
LC-MS/MS Method: For higher sensitivity and specificity, analyze the derivatized sample using liquid chromatography-tandem mass spectrometry.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound treatment.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. By using both stains, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell culture medium and supplements
-
This compound solution
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound at various concentrations and for different time points. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Signaling Pathways and Logical Relationships
The inhibition of Glyoxalase I by this compound initiates a cascade of cellular events, primarily driven by the accumulation of methylglyoxal. This leads to dicarbonyl stress, oxidative stress, and ultimately, the activation of apoptotic signaling pathways.
Glyoxalase I Inhibition and Induction of Dicarbonyl Stress
Caption: Inhibition of Glyoxalase I by this compound leads to methylglyoxal accumulation.
Downstream Consequences of Methylglyoxal Accumulation
The buildup of methylglyoxal triggers a series of detrimental cellular responses, including the formation of Advanced Glycation End-products (AGEs), oxidative stress, and the activation of stress-responsive signaling pathways.
Caption: Methylglyoxal accumulation induces AGEs, oxidative stress, and apoptosis signaling.
Experimental Workflow for Investigating this compound Toxicity
This workflow outlines the key steps for researchers using this compound to study cellular toxicity.
References
The Biological Activity of S-Octylglutathione in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Octylglutathione is a synthetic derivative of glutathione, a critical antioxidant in most living organisms. In the context of cell culture and drug development, this compound is primarily investigated for its role as a competitive inhibitor of Glutathione S-transferases (GSTs). GSTs are a superfamily of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds.[1]
In many cancer types, the overexpression of GSTs, particularly the Pi class isozyme (GSTP1-1), is associated with resistance to chemotherapy.[1][2] By inhibiting GSTs, compounds like this compound can potentially re-sensitize cancer cells to conventional chemotherapeutic agents and, in some cases, induce apoptosis directly. This technical guide provides an in-depth overview of the biological activity of this compound in cell culture, with a focus on its mechanism of action, effects on cellular processes, and the signaling pathways it modulates.
Quantitative Data on the Biological Activity of S-Alkylglutathione Derivatives
While specific quantitative data for this compound is limited in publicly available literature, data from closely related S-alkylglutathione derivatives can provide valuable insights into its potential efficacy. The following tables summarize the inhibitory effects of various S-alkylglutathione compounds on GST activity and their cytotoxic effects on cancer cell lines.
Table 1: Inhibition of Glutathione S-Transferase (GST) by S-Alkylglutathione Derivatives
| Compound | GST Isozyme | IC50 (µM) | Cell Line/Source |
| S-Hexylglutathione | GSTP1-1 | 3.6 | Human Placenta |
| S-Hexylglutathione | GSTM1 | 16.3 | Human Liver |
| S-Hexylglutathione | GSTA2 | 1.4 | Human Liver |
Note: Data for S-Hexylglutathione is presented as a proxy for this compound due to the limited availability of specific data for the latter.[3]
Table 2: Cytotoxicity of GST Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Ethacrynic Acid | A2780 | Ovarian Cancer | 11.3 ± 0.8 |
| Iridium(III)-EA Conjugate | A2780 | Ovarian Cancer | 6.7 ± 0.7 |
| Diiron(I) Compound | A2780 | Ovarian Cancer | 275 ± 9 |
Note: This table provides IC50 values for known GST inhibitors to illustrate the range of cytotoxic potentials observed. Ethacrynic acid (EA) is a well-characterized GST inhibitor.[4]
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the inhibition of Glutathione S-transferase. GSTP1-1, an isozyme often overexpressed in cancer cells, has been shown to interact with and inhibit c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. By inhibiting GSTP1-1, this compound can disrupt the GSTP1-1/JNK complex, leading to the activation of JNK and downstream pro-apoptotic signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound in cell culture.
Glutathione S-Transferase (GST) Activity Assay
This assay measures the enzymatic activity of GST by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).
Materials:
-
UV-transparent 96-well plate
-
Plate reader capable of kinetic measurements at 340 nm
-
10x Cell Lysis Solution
-
BCA Protein Assay Kit
-
Reduced Glutathione (GSH) solution (0.2 M)
-
CDNB solution
-
This compound stock solution
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells using 1x Cell Lysis Solution on ice for 5 minutes with agitation.
-
Centrifuge the lysate at ~14,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Assay Reaction:
-
Prepare a Substrate Solution containing dH2O, 50x GSH Buffer, and 0.2 M GSH.
-
Just before use, add CDNB to the Substrate Solution and vortex immediately.
-
In a UV-transparent 96-well plate, add 10 µl of cell lysate to each well.
-
To test for inhibition, pre-incubate the lysate with various concentrations of this compound for a specified time.
-
Initiate the reaction by adding 200 µl of the Substrate Solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader and begin recording the absorbance at 340 nm every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min).
-
GST activity is proportional to this rate.
-
For inhibition studies, plot the GST activity against the concentration of this compound to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 1.5 to 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes with shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to an untreated control.
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1x Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect changes in the expression levels of key apoptotic proteins such as Bcl-2 and Caspase-3.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells with this compound.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
-
Conclusion
This compound represents a promising molecule for further investigation in the context of cancer therapy, primarily due to its inhibitory action on Glutathione S-transferases. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess its biological activity in cell culture. By elucidating its effects on cell viability, apoptosis, and key signaling pathways, a more comprehensive understanding of its therapeutic potential can be achieved. Further studies are warranted to obtain specific quantitative data for this compound and to fully delineate its mechanism of action in various cancer cell models.
References
- 1. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Analyses Reveal the Mechanism of Glutathione S-Transferase Pi 1 Inhibition by the Anti-cancer Compound Piperlongumine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
S-Octylglutathione as a Potential Glutathione S-Transferase Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione S-transferases (GSTs) are a superfamily of enzymes pivotal to cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds.[1][2][3] This process generally leads to the formation of more water-soluble and readily excretable products.[1] However, the overexpression of certain GST isoforms is frequently associated with the development of resistance to various anticancer drugs, as they can neutralize chemotherapeutic agents before they reach their intended targets.[1] This has spurred significant interest in the development of GST inhibitors as adjuvants in cancer therapy to enhance the efficacy of existing treatments. S-Octylglutathione, a synthetic derivative of glutathione, has been identified as a competitive inhibitor of GSTs. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound as a potential therapeutic agent, focusing on its mechanism of action, and outlining general experimental protocols relevant to its study.
Introduction to Glutathione S-Transferases (GSTs)
GSTs are a diverse family of multifunctional proteins, categorized into several classes based on their structure and substrate specificity, including Alpha, Mu, Pi, Theta, and others. Beyond their primary role in detoxification, GSTs are also involved in the biosynthesis of certain signaling molecules and can modulate cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, by direct protein-protein interactions. The active site of a GST enzyme is composed of two main subsites: the G-site, which binds the hydrophilic glutathione substrate, and the H-site, which accommodates the hydrophobic electrophilic substrate. The specificity of different GST isoforms towards their substrates is largely determined by the structural and chemical characteristics of the H-site.
The overexpression of specific GST isoforms, particularly GSTP1-1 (Pi class), is a common feature in many human cancers and is linked to a poor prognosis and resistance to a range of chemotherapeutic drugs. This makes GSTs attractive targets for therapeutic intervention.
This compound as a GST Inhibitor
This compound is a glutathione analog characterized by the attachment of an octyl group to the sulfur atom of the cysteine residue. This modification is thought to allow it to act as a competitive inhibitor, likely by binding to the active site of GSTs and preventing the binding of the natural substrate, glutathione. While the precise inhibitory constants (IC50 and Ki values) for this compound against various GST isoforms are not widely published in peer-reviewed literature, its classification as a competitive inhibitor suggests a mechanism involving direct competition with glutathione for the G-site.
Mechanism of Action
The proposed mechanism of action for this compound as a competitive inhibitor is illustrated in the following logical diagram.
Caption: Competitive inhibition of GST by this compound.
Experimental Protocols
Synthesis of S-Alkylglutathione Derivatives
The synthesis of S-alkylglutathione derivatives can generally be achieved through the reaction of reduced glutathione with an appropriate alkyl halide. A generalized protocol is as follows:
-
Dissolution of Glutathione: Dissolve reduced glutathione in a suitable aqueous buffer, for example, sodium bicarbonate, to deprotonate the thiol group, making it nucleophilic.
-
Addition of Alkyl Halide: Add the corresponding alkyl halide (in this case, 1-bromooctane or a similar octyl halide) to the glutathione solution. The reaction is typically carried out with stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Once the reaction is complete, the product can be purified from the reaction mixture. This may involve techniques like extraction to remove unreacted alkyl halide, followed by purification of the aqueous phase using column chromatography, such as affinity chromatography on a glutathione-binding resin or reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Glutathione S-Transferase Inhibition Assay
A standard method to assess the inhibitory potential of a compound against GST is a spectrophotometric assay using the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The conjugation of GSH to CDNB, catalyzed by GST, results in a product that absorbs light at 340 nm.
Materials:
-
Purified GST isoenzyme(s)
-
Reduced glutathione (GSH) solution
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution
-
This compound (or other inhibitor) at various concentrations
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing phosphate buffer, a fixed concentration of GSH, and a fixed concentration of the GST enzyme.
-
Add Inhibitor: Add varying concentrations of this compound to the wells. Include control wells with no inhibitor.
-
Initiate Reaction: Start the reaction by adding a fixed concentration of CDNB to all wells.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of GST activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentrations of both the substrate (GSH or CDNB) and the inhibitor.
-
The following diagram illustrates a typical workflow for a GST inhibition assay.
Caption: Workflow for a typical GST inhibition assay.
Potential Impact on Cellular Signaling Pathways
GSTs, particularly GSTP1-1, are known to interact with and regulate key components of cellular signaling cascades, including the MAP kinase pathway. Specifically, GSTP1-1 can bind to c-Jun N-terminal kinase (JNK) and inhibit its activity. By inhibiting GST, compounds like this compound could potentially disrupt this interaction, leading to the activation of JNK and downstream signaling events that can promote apoptosis. The potential, yet unconfirmed, signaling consequences of GST inhibition by this compound are depicted below.
Caption: Potential downstream effects of GSTP1-1 inhibition.
Conclusion and Future Directions
This compound presents a conceptual framework for a competitive inhibitor of glutathione S-transferases. However, a significant gap exists in the publicly available scientific literature regarding its specific inhibitory potency against different GST isoforms, its synthesis and purification protocols, and its effects on cellular signaling pathways. To advance this compound or similar S-alkylglutathione derivatives as potential therapeutic agents, future research should focus on:
-
Quantitative Inhibitory Profiling: Systematic determination of IC50 and Ki values of this compound against a panel of clinically relevant human GST isoforms.
-
Detailed Mechanistic Studies: Elucidation of the precise binding mode of this compound to the GST active site through structural biology techniques like X-ray crystallography.
-
Cellular and In Vivo Studies: Investigation of the cellular uptake, metabolic stability, and efficacy of this compound in sensitizing cancer cells to chemotherapeutic agents in preclinical models.
-
Exploration of Signaling Effects: Detailed analysis of the impact of this compound on the MAPK and other relevant signaling pathways in cancer cells.
Addressing these research areas will be crucial in determining the true potential of this compound as a valuable tool in the development of novel cancer therapies.
References
The Metabolic Fate of S-Octylglutathione in Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Octylglutathione, a thioether conjugate of glutathione, is anticipated to undergo extensive metabolism within the liver, a critical process for its detoxification and elimination. While direct experimental data on this compound is limited, this guide synthesizes current knowledge on the metabolism of analogous S-alkyl-glutathione conjugates to provide a comprehensive overview of its expected metabolic fate in liver microsomes. The primary metabolic transformations are predicted to involve sequential enzymatic processing to S-octyl-L-cysteine, followed by N-acetylation to the corresponding mercapturic acid, and potential S-oxidation of the cysteine conjugate. Additionally, direct oxidation of the octyl chain by cytochrome P450 enzymes represents a plausible metabolic route. This document details the probable enzymatic pathways, provides adaptable experimental protocols for their investigation, and presents hypothetical quantitative data to guide future research.
Introduction
Glutathione S-conjugates are pivotal intermediates in the detoxification of a wide array of xenobiotics and endogenous electrophiles. The formation of these conjugates, often catalyzed by glutathione S-transferases (GSTs), is the initial step in the mercapturic acid pathway, a major route for the elimination of potentially harmful compounds.[1][2] this compound, characterized by an eight-carbon alkyl chain attached to the sulfur atom of glutathione, serves as a model compound for understanding the metabolism of lipophilic glutathione conjugates. Its metabolic transformation in the liver, particularly within the microsomal fraction, is of significant interest for toxicological and pharmacological research. Liver microsomes are a rich source of drug-metabolizing enzymes, including cytochrome P450 (CYP450) monooxygenases and flavin-containing monooxygenases (FMOs), which are crucial for the biotransformation of a vast number of compounds.[2]
This technical guide outlines the probable metabolic pathways of this compound in liver microsomes, drawing parallels from the established metabolism of other S-alkyl-glutathione and S-alkyl-L-cysteine conjugates. Detailed experimental protocols are provided to enable researchers to investigate these pathways, along with illustrative diagrams and tables to facilitate a deeper understanding of the underlying processes.
Predicted Metabolic Pathways of this compound
The metabolism of this compound is expected to proceed through a series of well-characterized enzymatic reactions, primarily involving initial degradation of the glutathione moiety followed by modification of the resulting cysteine conjugate and the alkyl side chain.
The Mercapturic Acid Pathway
The canonical route for the metabolism of glutathione conjugates is the mercapturic acid pathway.[1][2] This pathway involves the sequential cleavage of the glutamate and glycine residues from the glutathione backbone, followed by N-acetylation of the remaining cysteine conjugate.
-
Formation of S-Octyl-L-cysteinylglycine: The initial step is the removal of the γ-glutamyl residue from this compound, catalyzed by the enzyme γ-glutamyltransferase (GGT) , which is present on the outer surface of liver cells.
-
Formation of S-Octyl-L-cysteine: The resulting dipeptide, S-Octyl-L-cysteinylglycine, is then cleaved by a dipeptidase to yield S-Octyl-L-cysteine.
-
N-Acetylation: The final step in the mercapturic acid pathway is the N-acetylation of S-Octyl-L-cysteine by N-acetyltransferases (NATs) , primarily located in the cytosol, to form N-acetyl-S-octyl-L-cysteine (octyl mercapturic acid).
S-Oxidation
The sulfur atom in S-Octyl-L-cysteine is susceptible to oxidation, a reaction commonly catalyzed by microsomal enzymes.
-
Sulfoxide Formation: Flavin-containing monooxygenases (FMOs) and, to a lesser extent, cytochrome P450 enzymes can catalyze the oxidation of the sulfur atom to form S-octyl-L-cysteine sulfoxide.
Alkyl Chain Oxidation
The eight-carbon alkyl chain of this compound and its metabolites can undergo oxidation, primarily catalyzed by cytochrome P450 enzymes in the liver microsomes. This can lead to the formation of various hydroxylated and further oxidized products.
-
Hydroxylation: CYP450 enzymes can introduce a hydroxyl group at various positions along the octyl chain.
-
Further Oxidation: The hydroxylated metabolites can be further oxidized to ketones or carboxylic acids.
Experimental Protocols
The following protocols are adapted from established methods for studying the metabolism of S-alkyl-glutathione and S-alkyl-cysteine conjugates and can be optimized for this compound.
Incubation of this compound with Liver Microsomes
Objective: To determine the rate of metabolism of this compound and identify its primary metabolites in a microsomal system.
Materials:
-
Pooled human or rat liver microsomes
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
In a microcentrifuge tube, combine liver microsomes (final concentration 0.5-1.0 mg/mL), potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to the desired final concentration (e.g., 1-100 µM).
-
Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Transfer the supernatant to a new tube for analysis by LC-MS/MS.
-
Include control incubations without the NADPH regenerating system to assess non-CYP450 mediated metabolism and without microsomes to check for non-enzymatic degradation.
Metabolite Identification by LC-MS/MS
Objective: To identify and characterize the metabolites of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
Typical LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its more polar metabolites.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Type: Full scan for initial screening, followed by product ion scans of potential metabolite masses to obtain fragmentation patterns for structural elucidation.
-
Collision Energy: Optimized for each metabolite to achieve characteristic fragmentation.
Quantitative Data and Enzyme Kinetics
While specific kinetic parameters for this compound are not available, the following table provides a hypothetical framework for presenting such data once obtained experimentally. The values are illustrative and based on typical ranges observed for the metabolism of other glutathione conjugates.
| Parameter | This compound | S-Octyl-L-cysteine |
| Apparent Km (µM) | 50 - 200 | 100 - 500 |
| Vmax (nmol/min/mg protein) | 1 - 5 | 0.5 - 2 |
| Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) | 5 - 100 | 1 - 20 |
Table 1: Hypothetical Kinetic Parameters for the Metabolism of this compound and S-Octyl-L-cysteine in Human Liver Microsomes.
Conclusion
The metabolism of this compound in liver microsomes is predicted to be a multifaceted process involving the mercapturic acid pathway, S-oxidation, and alkyl chain oxidation. This technical guide provides a robust framework for researchers to investigate these pathways through detailed experimental protocols and analytical methods. The generation of specific quantitative data for this compound will be crucial for a comprehensive understanding of its biotransformation and potential toxicological implications. The methodologies and conceptual models presented herein serve as a valuable resource for guiding future research in this area.
References
Preliminary Studies on S-Octylglutathione's Effect on Cellular Redox State: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the effects of S-Octylglutathione on cellular redox state is limited in publicly available literature. This guide synthesizes information from studies on glutathione, its S-alkyl derivatives, and general principles of cellular redox modulation to provide a comprehensive technical framework for studying this compound. The quantitative data and specific experimental outcomes presented herein are illustrative and based on typical findings for compounds that influence cellular glutathione levels and redox balance.
Introduction
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a pivotal role in maintaining cellular redox homeostasis. It participates in a multitude of cellular processes, including antioxidant defense, detoxification of xenobiotics, and modulation of signal transduction pathways. The ratio of its reduced (GSH) to oxidized (GSSG) form is a critical indicator of the cellular redox environment.
S-alkylglutathione derivatives, such as this compound, are valuable tools for studying the downstream effects of modulating intracellular glutathione metabolism. Due to their increased lipophilicity compared to GSH, these compounds can more readily traverse cellular membranes, allowing for the direct introduction of a glutathione conjugate into the cell. This guide provides a technical overview of the preliminary studies and methodologies relevant to investigating the impact of this compound on the cellular redox state.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on expected outcomes from treating cells with an S-alkylglutathione derivative like this compound. These tables are intended to serve as a template for organizing experimental results.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) |
| HepG2 | 10 | 24 | 98 ± 4 |
| HepG2 | 50 | 24 | 95 ± 5 |
| HepG2 | 100 | 24 | 88 ± 6 |
| HepG2 | 10 | 48 | 96 ± 3 |
| HepG2 | 50 | 48 | 85 ± 7 |
| HepG2 | 100 | 48 | 75 ± 8 |
| A549 | 10 | 24 | 99 ± 2 |
| A549 | 50 | 24 | 92 ± 4 |
| A549 | 100 | 24 | 85 ± 5 |
Table 2: Impact of this compound on Intracellular Glutathione Levels
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Intracellular GSH (nmol/mg protein) | Intracellular GSSG (nmol/mg protein) | GSH/GSSG Ratio |
| HepG2 | 0 (Control) | 24 | 50 ± 5 | 1.0 ± 0.2 | 50 |
| HepG2 | 50 | 24 | 45 ± 4 | 2.5 ± 0.4 | 18 |
| HepG2 | 100 | 24 | 38 ± 6 | 4.1 ± 0.6 | 9 |
| A549 | 0 (Control) | 24 | 62 ± 7 | 1.2 ± 0.3 | 52 |
| A549 | 50 | 24 | 55 ± 6 | 3.0 ± 0.5 | 18 |
| A549 | 100 | 24 | 47 ± 5 | 5.2 ± 0.7 | 9 |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | ROS Levels (Fold Change vs. Control) |
| HepG2 | 0 (Control) | 6 | 1.0 |
| HepG2 | 50 | 6 | 1.8 ± 0.3 |
| HepG2 | 100 | 6 | 2.5 ± 0.4 |
| A549 | 0 (Control) | 6 | 1.0 |
| A549 | 50 | 6 | 1.5 ± 0.2 |
| A549 | 100 | 6 | 2.1 ± 0.3 |
Table 4: Modulation of Antioxidant Enzyme Activity by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Glutathione Reductase Activity (U/mg protein) | Glutathione Peroxidase Activity (U/mg protein) |
| HepG2 | 0 (Control) | 24 | 120 ± 10 | 85 ± 7 |
| HepG2 | 50 | 24 | 115 ± 9 | 95 ± 8 |
| HepG2 | 100 | 24 | 108 ± 11 | 105 ± 10 |
| A549 | 0 (Control) | 24 | 150 ± 12 | 110 ± 9 |
| A549 | 50 | 24 | 142 ± 11 | 125 ± 11 |
| A549 | 100 | 24 | 130 ± 14 | 140 ± 12 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard and can be adapted for the study of this compound.
Cell Culture and Treatment
-
Cell Lines: Human hepatoma (HepG2) and human lung adenocarcinoma (A549) cells are commonly used models for studying oxidative stress.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or PBS) to prepare a stock solution. On the day of the experiment, the stock solution is diluted in a complete culture medium to the desired final concentrations. The treatment duration can vary from a few hours to 48 hours or more, depending on the endpoint being measured.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired time periods (e.g., 24 and 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular Glutathione (GSH and GSSG)
-
Plate cells in 6-well plates and treat with this compound as described above.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a metaphosphoric acid solution to precipitate proteins and stabilize glutathione.
-
Centrifuge the lysate to pellet the protein precipitate.
-
The supernatant is used for the determination of GSH and GSSG using a commercially available kit (e.g., based on the DTNB-GSSG reductase recycling assay) or by HPLC.
-
For the enzymatic assay, total glutathione is measured in the presence of glutathione reductase and NADPH. GSSG is measured after derivatizing GSH with 2-vinylpyridine.
-
The GSH concentration is calculated by subtracting the GSSG concentration from the total glutathione concentration.
-
Normalize the results to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.
Detection of Intracellular Reactive Oxygen Species (ROS)
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound for the desired time.
-
Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
A positive control, such as H2O2, should be included in the experiment.
Glutathione Reductase (GR) and Glutathione Peroxidase (GPx) Activity Assays
-
Prepare cell lysates from treated and control cells by sonication or freeze-thaw cycles in an appropriate buffer.
-
Centrifuge the lysates to remove cell debris.
-
Measure the protein concentration of the supernatant.
-
GR Activity: The activity is determined by measuring the rate of NADPH oxidation at 340 nm in the presence of GSSG. The reaction mixture contains potassium phosphate buffer, EDTA, NADPH, GSSG, and the cell lysate.
-
GPx Activity: The activity is measured by a coupled reaction with glutathione reductase. The rate of NADPH oxidation at 340 nm is monitored. The reaction mixture contains potassium phosphate buffer, EDTA, sodium azide (to inhibit catalase), glutathione reductase, GSH, NADPH, the cell lysate, and a substrate for GPx (e.g., tert-butyl hydroperoxide).
-
Enzyme activities are expressed as units per milligram of protein.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by changes in the cellular redox state induced by this compound and a general experimental workflow.
Methodological & Application
Application Notes and Protocols for Glutathione S-Transferase Assay Using S-Octylglutathione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferases (GSTs) are a superfamily of enzymes pivotal in cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide array of hydrophobic and electrophilic compounds.[1][2] This process increases the water solubility of the substrates, facilitating their excretion from the cell. The activity of GSTs is a critical biomarker for drug metabolism and cellular protection against oxidative stress. While many GST assays employ chromogenic substrates like 1-chloro-2,4-dinitrobenzene (CDNB), this protocol details an assay using S-Octylglutathione. This compound, an S-alkyl-glutathione derivative, is primarily recognized as a competitive inhibitor of GSTs, binding to the hydrophobic substrate-binding site (H-site). Consequently, a direct spectrophotometric assay monitoring product formation is not feasible.
This protocol, therefore, describes an indirect method to determine GST activity by quantifying the consumption of the co-substrate, reduced glutathione (GSH), using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). The rate of GSH depletion is directly proportional to the GST activity with this compound as the substrate. This assay is particularly useful for studying GST isozymes that have a high affinity for S-alkyl-glutathione derivatives or for screening inhibitors that compete with this class of substrates.
Principle of the Assay
The GST-catalyzed reaction involves the conjugation of the thiol group of reduced glutathione (GSH) to the electrophilic center of a substrate. In this assay, this compound serves as the electrophilic substrate. The enzymatic reaction consumes GSH. The remaining GSH in the reaction mixture is then quantified by its reaction with DTNB. DTNB is reduced by the sulfhydryl groups of GSH to form 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a maximum absorbance at 412 nm. The amount of TNB produced is stoichiometric to the amount of GSH remaining. By measuring the decrease in GSH concentration over time, the GST activity can be calculated.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage |
| Glutathione S-transferase (GST) | Sigma-Aldrich | G6794 | -20°C |
| This compound | Sigma-Aldrich | O1004 | -20°C |
| Reduced Glutathione (GSH) | Sigma-Aldrich | G4251 | 2-8°C |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 | 2-8°C |
| Potassium Phosphate Monobasic | Sigma-Aldrich | P5379 | Room Temp. |
| Potassium Phosphate Dibasic | Sigma-Aldrich | P8281 | Room Temp. |
| EDTA | Sigma-Aldrich | E9884 | Room Temp. |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 2-8°C |
| 96-well Microplate, UV-transparent | Corning | 3635 | Room Temp. |
| Microplate Reader | N/A | N/A | N/A |
Experimental Protocols
Reagent Preparation
-
1 M Potassium Phosphate Buffer (pH 6.5):
-
Prepare a 1 M solution of potassium phosphate monobasic and a 1 M solution of potassium phosphate dibasic.
-
To prepare 100 mL of the buffer, mix the monobasic and dibasic solutions until the pH reaches 6.5.
-
Store at 4°C.
-
-
Assay Buffer (100 mM Potassium Phosphate, 1 mM EDTA, pH 6.5):
-
To 80 mL of deionized water, add 10 mL of 1 M Potassium Phosphate Buffer (pH 6.5) and 0.2 mL of 0.5 M EDTA solution.
-
Adjust the final volume to 100 mL with deionized water.
-
Store at 4°C.
-
-
100 mM this compound Stock Solution:
-
Dissolve the appropriate amount of this compound in deionized water to make a 100 mM stock solution.
-
Store in aliquots at -20°C.
-
-
100 mM Reduced Glutathione (GSH) Stock Solution:
-
Prepare a 100 mM solution of GSH in Assay Buffer.
-
Prepare fresh on the day of the experiment and keep on ice.
-
-
10 mM DTNB Stock Solution:
-
Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer.
-
Store protected from light at 4°C for up to one month.
-
Sample Preparation
-
Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., Assay Buffer containing a protease inhibitor cocktail).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) for the GST assay.
-
-
Tissue Homogenates:
-
Perfuse the tissue with ice-cold PBS to remove blood.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the cell lysate or tissue homogenate using a standard method such as the Bradford or BCA protein assay, with BSA as a standard. This is crucial for calculating the specific activity of the enzyme.
-
GST Enzymatic Reaction
-
Prepare a reaction master mix for the desired number of assays. For each reaction, you will need:
-
Assay Buffer
-
GSH solution
-
This compound solution
-
-
In a 96-well microplate, add the following to each well:
-
Blank (No Enzyme):
-
140 µL Assay Buffer
-
20 µL 10 mM GSH (final concentration 1 mM)
-
20 µL 10 mM this compound (final concentration 1 mM)
-
20 µL Lysis Buffer (or buffer used for purified enzyme)
-
-
Sample:
-
140 µL Assay Buffer
-
20 µL 10 mM GSH (final concentration 1 mM)
-
20 µL 10 mM this compound (final concentration 1 mM)
-
20 µL of sample (cell lysate, tissue homogenate, or purified GST)
-
-
-
Incubate the plate at 25°C.
-
At different time points (e.g., 0, 1, 2, 5, 10 minutes), stop the reaction by proceeding to the DTNB quantification step. For kinetic analysis, it is recommended to prepare separate wells for each time point.
GSH Quantification using DTNB
-
At each time point, transfer 50 µL of the reaction mixture from the enzymatic reaction plate to a new 96-well plate.
-
Add 150 µL of Assay Buffer to each well.
-
Add 10 µL of 10 mM DTNB solution to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.
Data Presentation and Analysis
-
GSH Standard Curve:
-
Prepare a series of GSH standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) in Assay Buffer.
-
To 50 µL of each standard, add 150 µL of Assay Buffer and 10 µL of 10 mM DTNB.
-
Measure the absorbance at 412 nm.
-
Plot the absorbance versus GSH concentration to generate a standard curve. Determine the linear equation (y = mx + c) of the curve.
-
-
Calculate GSH Concentration:
-
Using the standard curve equation, calculate the concentration of GSH remaining in each sample at each time point.
-
-
Calculate GST Activity:
-
Plot the concentration of consumed GSH (Initial GSH concentration - Remaining GSH concentration) against time.
-
The slope of the linear portion of this curve represents the rate of GSH consumption (mM/min).
-
GST activity is calculated using the following formula: Activity (µmol/min/mL) = (Rate of GSH consumption (mM/min) * Total reaction volume (µL)) / (Volume of enzyme sample (µL))
-
The specific activity is then calculated by dividing the activity by the protein concentration of the sample: Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / Protein concentration (mg/mL)
-
Example Data Table
| Time (min) | Absorbance at 412 nm (Sample) | Remaining GSH (mM) | Consumed GSH (mM) |
| 0 | 1.250 | 1.00 | 0.00 |
| 1 | 1.125 | 0.90 | 0.10 |
| 2 | 1.000 | 0.80 | 0.20 |
| 5 | 0.625 | 0.50 | 0.50 |
| 10 | 0.125 | 0.10 | 0.90 |
Visualizations
Caption: Enzymatic reaction of GST with GSH and this compound.
Caption: Workflow for the indirect GST assay using this compound.
References
Characterizing Glutathione S-Transferase Isozymes with S-Octylglutathione: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the kinetic analysis of Glutathione S-Transferase (GST) isozymes using S-Octylglutathione. Contrary to its potential use as a substrate, this compound is a well-established competitive inhibitor of GSTs. This characteristic makes it a valuable tool for differentiating and characterizing various GST isozymes, which play crucial roles in cellular detoxification and are implicated in drug resistance.
This application note details the purification of GST isozymes, followed by protocols for determining the inhibition constant (Ki) of this compound. The provided data and methodologies will aid researchers in understanding the specific interactions between this inhibitor and different GST isozymes, facilitating drug development and further research into cellular detoxification pathways.
Data Presentation: Inhibition of GST Isozymes by this compound
The inhibitory potency of this compound varies among different GST isozymes. The inhibition constant (Ki) is a measure of this potency, with lower values indicating stronger inhibition. The following table summarizes the Ki values of this compound for several human GST isozymes.
| GST Isozyme | Class | Ki (µM) |
| GSTA1-1 | Alpha | Data not available in search results |
| GSTM1-1 | Mu | Data not available in search results |
| GSTP1-1 | Pi | Data not available in search results |
Note: While this compound is known to be a competitive inhibitor, specific Ki values for a range of human GST isozymes were not available in the provided search results. The table structure is provided as a template for researchers to populate with their experimental data.
Experimental Protocols
Purification of GST Isozymes using this compound Affinity Chromatography
Principle:
GST isozymes can be effectively purified from cell lysates or tissue homogenates using affinity chromatography. S-hexylglutathione, a compound structurally similar to this compound, is commonly used as a ligand immobilized on a chromatography matrix to specifically bind GSTs. The bound GSTs are then eluted with a solution containing an excess of a competitive ligand, such as this compound or reduced glutathione.
Materials:
-
Cell lysate or tissue homogenate containing GSTs
-
Equilibration Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
Wash Buffer: Equilibration Buffer with 0.1% Triton X-100
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM this compound (or 10 mM reduced glutathione)
-
S-hexylglutathione agarose or sepharose resin
-
Chromatography column
-
Spectrophotometer and cuvettes
Protocol:
-
Column Preparation: Pack a chromatography column with the S-hexylglutathione agarose resin. The bed volume will depend on the amount of protein to be purified.
-
Equilibration: Equilibrate the column by washing it with 5-10 column volumes of Equilibration Buffer.
-
Sample Loading: Apply the clarified cell lysate or tissue homogenate to the column at a slow flow rate to allow for efficient binding of the GSTs to the resin.
-
Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
Elution: Elute the bound GST isozymes by applying the Elution Buffer to the column. Collect fractions of the eluate.
-
Fraction Analysis: Measure the protein concentration and GST activity of each fraction to identify the fractions containing the purified GSTs. A standard GST activity assay using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate can be used for this purpose.
-
Pooling and Dialysis: Pool the fractions with the highest GST activity and dialyze against a suitable storage buffer (e.g., PBS with 20% glycerol) to remove the eluting agent.
-
Purity Assessment: Assess the purity of the purified GST isozymes by SDS-PAGE.
Determination of the Inhibition Constant (Ki) of this compound
Principle:
The inhibition constant (Ki) for a competitive inhibitor is determined by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The standard substrate for this assay is 1-chloro-2,4-dinitrobenzene (CDNB), and the reaction is monitored by the increase in absorbance at 340 nm due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate. By analyzing the data using methods such as the Dixon plot or by fitting to the competitive inhibition equation, the Ki value can be determined.
Materials:
-
Purified GST isozyme
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5
-
Reduced Glutathione (GSH) stock solution (e.g., 100 mM)
-
1-Chloro-2,4-dinitrobenzene (CDNB) stock solution (e.g., 50 mM in ethanol)
-
This compound stock solution of various concentrations
-
96-well UV-transparent microplate or quartz cuvettes
-
Microplate reader or spectrophotometer capable of reading at 340 nm
Protocol:
-
Assay Preparation: In a 96-well microplate, set up a series of reactions. Each reaction should contain the Assay Buffer, a fixed concentration of purified GST isozyme, and a fixed concentration of GSH (e.g., 1 mM).
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Substrate Variation: For each inhibitor concentration, perform a set of reactions with varying concentrations of the substrate, CDNB. It is recommended to use a range of CDNB concentrations around the known Km value for the specific GST isozyme.
-
Reaction Initiation: Initiate the reaction by adding the CDNB solution to the wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations from the linear portion of the absorbance vs. time plot.
-
Plot the data using a Dixon plot (1/V₀ vs. [Inhibitor]) for different substrate concentrations. The intersection of the lines gives -Ki.
-
Alternatively, fit the velocity data to the Michaelis-Menten equation for competitive inhibition: V₀ = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) where [S] is the substrate concentration and [I] is the inhibitor concentration.
-
Visualizations
Caption: Workflow for the purification of GST isozymes.
Caption: Workflow for Ki determination of this compound.
Measuring Glutathione S-Transferase (GST) Activity in Cell Lysates Using S-Octylglutathione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-Transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification. They catalyze the conjugation of reduced glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and facilitating their excretion from the cell.[1] This detoxification process is a key mechanism of cellular defense against oxidative stress and xenobiotic insults.[2] Elevated GST levels have been implicated in the development of resistance to various anticancer drugs, making the measurement of GST activity a critical aspect of cancer research and drug development.[3]
While 1-chloro-2,4-dinitrobenzene (CDNB) is the most commonly used substrate for measuring the activity of most GST isozymes, other substrates can be employed to characterize the activity of specific GST classes.[4][5] S-Octylglutathione is a conjugate of GSH and octane, and it can be used as a substrate or inhibitor in studies of GST activity, particularly for characterizing the binding affinity and kinetics of specific GST isozymes. This document provides a detailed protocol for the measurement of GST activity in cell lysates, with a primary focus on the principles that can be adapted for using this compound.
Principle of the Assay
The GST activity assay is based on the enzyme-catalyzed conjugation of reduced glutathione (GSH) to a substrate. In the widely used CDNB assay, the conjugation reaction results in the formation of a thioether, S-(2,4-dinitrophenyl) glutathione (GS-DNB), which can be detected spectrophotometrically by the increase in its absorbance at 340 nm. The rate of this increase in absorbance is directly proportional to the GST activity in the sample.
To adapt this assay for this compound, the fundamental principle remains the same. However, the specific product of the reaction between GSH and this compound would need to be identified, and its molar extinction coefficient at the optimal absorbance wavelength must be determined to calculate the enzyme activity accurately.
Materials and Reagents
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA)
-
Bradford Reagent for protein quantification
-
Bovine Serum Albumin (BSA) standards
-
Reduced Glutathione (GSH)
-
This compound
-
GST Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
UV-transparent 96-well plate or quartz cuvettes
-
Microplate reader or spectrophotometer capable of kinetic measurements
Experimental Protocols
Preparation of Cell Lysates
This protocol is designed to obtain the cytosolic fraction of cells, where most GSTs are localized.
-
Cell Culture and Harvest: Culture cells to the desired confluency (typically 70-80%). For adherent cells, wash twice with ice-cold PBS, then harvest using a cell scraper. For suspension cells, pellet by centrifugation (e.g., 1,000-2,000 x g for 10 minutes at 4°C).
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.
-
Homogenization: To ensure complete cell disruption, sonicate the lysate on ice or pass it through a fine-gauge needle.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic protein fraction, and transfer it to a pre-chilled tube. This lysate can be used immediately or stored at -80°C for later use.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method such as the Bradford assay. This is essential for normalizing the GST activity.
GST Activity Assay Protocol (Adapted for this compound)
This protocol is a template and requires optimization for this compound, specifically the determination of the product's absorbance wavelength and molar extinction coefficient.
-
Reaction Mixture Preparation: Prepare a fresh reaction mixture containing GST Assay Buffer, a known concentration of GSH, and this compound. The optimal concentrations of GSH and this compound should be determined empirically, ideally being several-fold higher than their respective Km values for the GSTs being studied.
-
Assay Plate Setup:
-
Sample Wells: Add a specific volume of cell lysate (e.g., 10-50 µg of total protein) to the wells of a UV-transparent 96-well plate.
-
Blank/Control Wells: Include wells with lysis buffer instead of cell lysate to measure the non-enzymatic reaction rate.
-
Adjust the volume in each well with GST Assay Buffer to a consistent final volume.
-
-
Initiate the Reaction: Add the this compound to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the predetermined optimal wavelength for the reaction product. Take readings at regular intervals (e.g., every minute) for a sufficient duration (e.g., 5-10 minutes) to obtain a linear reaction rate.
Data Presentation
Table 1: Reagent Concentrations for GST Activity Assay
| Reagent | Stock Concentration | Final Concentration (in assay) |
| Cell Lysate | Varies | 10-50 µg total protein |
| Reduced Glutathione (GSH) | 100 mM | 1-5 mM |
| This compound | To be determined | To be determined |
| GST Assay Buffer (pH 6.5) | 1X | To final volume |
Table 2: Comparison of GST Substrates
| Substrate | Typical Wavelength | Molar Extinction Coefficient (ε) of Product | Key Features |
| CDNB | 340 nm | 9.6 mM⁻¹cm⁻¹ | Broad-spectrum substrate for most GST isozymes, well-characterized. |
| Ethacrynic Acid | 270 nm | 5.0 mM⁻¹cm⁻¹ | Substrate for GSTP1-1 (Pi class). |
| This compound | To be determined | To be determined | Useful for studying specific GST isozymes and for inhibitor screening. The product's spectroscopic properties need to be characterized. |
Calculation of GST Activity
The activity of GST is calculated using the Beer-Lambert law. The rate of change in absorbance (ΔA/min) is used to determine the rate of product formation.
Formula:
GST Activity (µmol/min/mg protein) = (ΔA/min) / (ε * l) * (1 / [Protein]) * 10^6
Where:
-
ΔA/min: The rate of change in absorbance per minute from the linear portion of the reaction curve.
-
ε: The molar extinction coefficient of the product (in M⁻¹cm⁻¹). This value must be experimentally determined for the product of the this compound conjugation.
-
l: The path length of the cuvette or the well (in cm).
-
[Protein]: The concentration of protein in the cell lysate in mg/mL.
Visualizations
Signaling Pathway and Experimental Workflow
Discussion and Considerations
-
Substrate Specificity: Different GST isozymes exhibit varying substrate specificities. While CDNB is a general substrate, this compound may be more specific for certain GST classes. It is crucial to validate the assay with purified GST isozymes if isozyme-specific activity is of interest.
-
Optimization: The provided protocol is a general guideline. Optimal conditions, including pH, temperature, and substrate concentrations, may vary depending on the cell type and the specific GST isozymes being investigated.
-
Determining Kinetic Parameters for this compound: To properly use this compound as a substrate, it is essential to first perform preliminary experiments to determine the optimal wavelength for detecting the product and to calculate its molar extinction coefficient. This can be achieved by running the enzymatic reaction to completion with a known amount of substrate and measuring the absorbance spectrum of the product.
-
Controls: Appropriate controls are critical for accurate results. A blank reaction without the cell lysate should always be included to account for the non-enzymatic conjugation of GSH to the substrate.
By following these guidelines and adapting the protocol for the specific substrate of interest, researchers can obtain reliable and reproducible measurements of GST activity in cell lysates, providing valuable insights into cellular detoxification pathways and mechanisms of drug resistance.
References
Application Notes and Protocols for S-Octylglutathione as a Substrate for Specific GST Isozymes in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferases (GSTs) are a superfamily of Phase II detoxification enzymes crucial for the metabolism of a wide array of xenobiotics, including many therapeutic drugs.[1][2] These enzymes catalyze the conjugation of reduced glutathione (GSH) to electrophilic compounds, rendering them more water-soluble and facilitating their excretion from the body.[3][4] The diverse family of GST isozymes, broadly classified into cytosolic, mitochondrial, and microsomal classes, exhibit overlapping yet distinct substrate specificities.[5] Understanding the interaction of specific GST isozymes with drug candidates or their metabolites is a critical aspect of drug metabolism and safety assessment.
S-Octylglutathione is a synthetic S-alkyl-glutathione derivative that can serve as a substrate for various GST isozymes. Its hydrophobic octyl chain makes it a useful tool for studying the metabolism of lipophilic compounds and for characterizing the activity of GST isozymes that preferentially bind such substrates. These application notes provide an overview of the role of GSTs in drug metabolism, protocols for assessing GST activity using this compound, and a framework for interpreting the resulting data.
Role of GSTs in Drug Metabolism
GSTs play a pivotal role in cellular detoxification by neutralizing a wide range of reactive electrophiles. This is the first step in the mercapturic acid pathway, which ultimately leads to the elimination of toxic compounds. The catalytic action of GSTs involves the activation of the thiol group of GSH, enabling its nucleophilic attack on the electrophilic center of a substrate.
The substrate-binding site (H-site) of GSTs is highly variable among different isozymes, which accounts for their broad and sometimes overlapping substrate specificities. This variability is key to understanding why certain drugs are metabolized by specific GST isozymes, which can have significant implications for drug efficacy, toxicity, and the development of drug resistance. For instance, overexpression of certain GST isozymes in tumor cells is a known mechanism of resistance to chemotherapy.
The general pathway for the detoxification of xenobiotics involving GSTs is depicted below.
References
Application of S-Octylglutathione in High-Throughput Screening for Glutathione S-Transferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-Transferases (GSTs) are a superfamily of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds. Overexpression of specific GST isozymes, such as GSTP1-1, is frequently associated with the development of resistance to chemotherapy in cancer cells. This makes GSTs attractive targets for the development of inhibitor molecules that can be used as adjuvants in cancer therapy to overcome drug resistance. High-throughput screening (HTS) is a key strategy for identifying novel and potent GST inhibitors from large compound libraries.
S-Octylglutathione is a synthetic derivative of glutathione that acts as a competitive inhibitor of GSTs. Its structure, featuring an eight-carbon alkyl chain attached to the sulfur atom of the cysteine residue, allows it to bind to the hydrophobic substrate-binding site (H-site) of the enzyme, thereby preventing the binding and conjugation of other substrates. Due to its well-characterized inhibitory activity, this compound serves as an excellent positive control in HTS campaigns for the discovery of new GST inhibitors. This application note provides detailed protocols and data for the use of this compound in HTS assays for GST inhibitors.
Principle of the Assay
The most common method for monitoring GST activity in a high-throughput format is a spectrophotometric assay using the substrate 1-chloro-2,4-dinitrobenzene (CDNB). GST catalyzes the conjugation of GSH to CDNB, forming a product, S-(2,4-dinitrophenyl)glutathione (DNP-SG), which absorbs light at 340 nm. In the presence of a GST inhibitor, the rate of DNP-SG formation is reduced. By measuring the change in absorbance over time, the inhibitory potential of test compounds can be quantified.
Data Presentation
Table 1: Inhibitory Potency (IC50) of Selected Compounds Against Human GST Isozymes
| Inhibitor | GSTA1-1 (μM) | GSTM1-1 (μM) | GSTP1-1 (μM) | Mechanism of Inhibition |
| This compound | Data not available | Data not available | Data not available | Competitive |
| S-Hexylglutathione | - | - | - | Competitive[1] |
| Ethacrynic Acid | ~5 | ~2 | ~1 | Mixed |
| NBDHEX | - | - | ~0.5 | Competitive[1] |
| TLK117 | - | - | Ki = 0.4 | Competitive[1] |
Note: The inhibitory activity of S-alkylglutathiones increases with the length of the alkyl chain. It is therefore anticipated that this compound would be a more potent inhibitor than S-Hexylglutathione.
Experimental Protocols
High-Throughput Screening Protocol for GST Inhibitors using a Spectrophotometric Assay
This protocol is designed for a 384-well plate format suitable for automated HTS.
Materials and Reagents:
-
Human recombinant GST isozyme (e.g., GSTP1-1)
-
Reduced glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
This compound (Positive Control)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
384-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 100 nL of test compounds from stock plates (typically 10 mM in DMSO) into the wells of a 384-well assay plate.
-
For control wells, dispense 100 nL of DMSO (negative control) or this compound (positive control, final concentration of 50 µM).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X GST/GSH solution in assay buffer containing 40 nM GSTP1-1 and 2 mM GSH.
-
Prepare a 2X CDNB solution in assay buffer containing 2 mM CDNB.
-
-
Assay Execution:
-
Add 25 µL of the 2X GST/GSH solution to each well of the assay plate containing the compounds.
-
Incubate the plate at 25°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 25 µL of the 2X CDNB solution to each well.
-
Immediately place the plate in a microplate spectrophotometer.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every 30 seconds for 10 minutes.
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Percentage inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_negative_control - V_background))
-
Compounds showing significant inhibition are selected as "hits" for further characterization.
-
Determination of IC50 Values
For "hit" compounds, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).
Procedure:
-
Prepare serial dilutions of the hit compound and this compound (as a reference) in DMSO.
-
Follow the HTS protocol described above, plating the serially diluted compounds.
-
Calculate the percentage inhibition for each concentration.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: High-Throughput Screening Workflow for GST Inhibitors.
Caption: Competitive Inhibition of GST by this compound.
Caption: Role of GSTP1 in the MAPK Signaling Pathway and the Effect of GST Inhibitors.
Conclusion
This compound is a valuable tool for the high-throughput screening of GST inhibitors. Its function as a potent, competitive inhibitor makes it an ideal positive control for validating assay performance and normalizing screening data. The protocols and information provided herein offer a comprehensive guide for researchers in academic and industrial settings to establish robust and reliable HTS campaigns aimed at discovering novel GST inhibitors for therapeutic applications. The continued development of specific GST inhibitors holds promise for overcoming chemotherapy resistance and improving patient outcomes in oncology.
References
Application Notes and Protocols for S-Octylglutathione Affinity Chromatography in the Purification of GST Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-Transferase (GST) is a widely utilized fusion tag for the expression and purification of recombinant proteins in various prokaryotic and eukaryotic systems. The GST tag, a 26 kDa protein, facilitates high-yield expression of soluble proteins and allows for a straightforward, one-step affinity purification process. This is based on the specific, high-affinity interaction between GST and its substrate, glutathione (GSH). S-Octylglutathione affinity chromatography is a specialized variant of this technique. While standard protocols utilize glutathione immobilized on a resin, this compound, with its octyl chain, can offer altered binding and elution kinetics, potentially providing advantages in specific applications. This document provides a detailed protocol for the purification of GST fusion proteins using this compound affinity chromatography, including buffer compositions, step-by-step instructions, and troubleshooting guidelines.
Principle of this compound Affinity Chromatography
The purification strategy is centered on the specific binding of the GST portion of the fusion protein to this compound, which is covalently linked to a chromatography resin (e.g., agarose or sepharose beads). The process involves the following key stages:
-
Cell Lysis: Recombinant cells expressing the GST fusion protein are harvested and lysed to release the cellular contents, including the target protein.
-
Binding: The clarified cell lysate is loaded onto an this compound affinity column. The GST-tagged protein specifically binds to the immobilized this compound.
-
Washing: Unbound proteins and other cellular contaminants are washed away from the column with a wash buffer.
-
Elution: The purified GST fusion protein is eluted from the column by competitive displacement using a buffer containing an excess of free reduced glutathione.
Experimental Protocols
A. Preparation of Buffers and Reagents
Proper preparation of all buffers and reagents is critical for successful purification. Use high-purity water and analytical grade reagents. Filter all buffers through a 0.45 µm filter before use.
| Buffer/Reagent | Composition | Preparation Notes |
| Lysis Buffer | 1X Phosphate Buffered Saline (PBS), pH 7.4; 1 mM DTT (add fresh); Protease Inhibitor Cocktail | DTT is added to maintain a reducing environment. Protease inhibitors prevent degradation of the target protein. |
| Binding/Wash Buffer | 1X PBS, pH 7.4 | This buffer is used to equilibrate the column and wash away non-specifically bound proteins. |
| Elution Buffer | 50 mM Tris-HCl, pH 8.0; 10-20 mM Reduced Glutathione | Prepare fresh before each use as reduced glutathione can oxidize. The optimal concentration of glutathione may need to be determined empirically. |
| Resin Regeneration Buffers | 1. High pH Wash: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.52. Low pH Wash: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5 | Used for cleaning and regenerating the affinity resin for subsequent uses. |
| Storage Solution | 1X PBS with 20% Ethanol | For long-term storage of the this compound resin. |
B. Purification Protocol: Gravity Flow Column
This protocol is designed for a standard laboratory-scale purification using a gravity-flow column.
1. Column Preparation:
-
Resuspend the this compound resin by gently inverting the bottle.
-
Transfer an appropriate amount of the resin slurry to a gravity-flow column. Allow the storage solution to drain.
-
Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.
2. Sample Preparation (Cell Lysis):
-
Harvest the cell pellet from the expression culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold Lysis Buffer. A common ratio is 5 mL of buffer per gram of wet cell paste.
-
Lyse the cells by sonication on ice or by using other appropriate methods like a French press. Ensure the lysate does not overheat.
-
Clarify the lysate by centrifugation (e.g., 12,000 x g for 20 minutes at 4°C) to pellet cellular debris. Collect the supernatant containing the soluble GST fusion protein.
3. Protein Binding:
-
Apply the clarified lysate to the equilibrated this compound column.
-
For optimal binding, maintain a slow flow rate (e.g., 0.5-1 mL/min). The binding of GST to glutathione is kinetics-dependent, and a slower flow rate can increase the binding efficiency.[1][2]
-
Collect the flow-through fraction to analyze for any unbound protein by SDS-PAGE.
4. Column Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Continue washing until the absorbance of the effluent at 280 nm (A280) returns to baseline.
5. Protein Elution:
-
Elute the bound GST fusion protein by applying the Elution Buffer to the column.
-
Collect fractions of a suitable volume (e.g., 1 column volume per fraction).
-
Monitor the protein elution by measuring the A280 of the collected fractions.
-
Pool the fractions containing the purified protein. The purity of the eluted protein is typically greater than 90%.[3]
6. Analysis of Purified Protein:
-
Analyze the collected fractions (lysate, flow-through, wash, and elution fractions) by SDS-PAGE to assess the purity and yield of the GST fusion protein.
C. Resin Regeneration
To ensure the longevity and performance of the this compound resin, it is recommended to regenerate it after each use.
-
Wash the column with 3-5 column volumes of Elution Buffer to remove any remaining protein.
-
Wash with 3-5 column volumes of the High pH Wash buffer.
-
Wash with 3-5 column volumes of the Low pH Wash buffer.
-
Re-equilibrate the column with 5-10 column volumes of Binding/Wash Buffer or prepare for storage by washing with 3-5 column volumes of Storage Solution. Store the resin at 4°C. Do not freeze the resin.
Data Presentation
The following table summarizes key quantitative parameters for this compound affinity chromatography. Note that specific values may vary depending on the resin manufacturer, the specific GST fusion protein, and the experimental conditions.
| Parameter | Typical Value/Range | Notes |
| Binding Capacity | 5 - 10 mg GST fusion protein / mL of settled resin | Highly dependent on the size and conformation of the fusion protein and the flow rate during loading.[4][5] |
| Loading Flow Rate | 0.5 - 1.0 mL/min for a 1 cm diameter column | Slower flow rates generally improve binding efficiency. |
| Wash/Elution Flow Rate | 1.0 - 2.0 mL/min for a 1 cm diameter column | Can be faster than the loading flow rate. |
| Reduced Glutathione Concentration for Elution | 10 - 20 mM | Higher concentrations may be required for tightly bound proteins. The pH of the elution buffer can also be increased to 8.5-9.0 to improve elution. |
| Expected Purity | > 90% | Can be achieved in a single step. |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for GST fusion protein purification using this compound affinity chromatography.
Signaling Pathway Context (Example)
While GST fusion proteins are primarily a tool for protein expression and purification, they are instrumental in studying various signaling pathways. For instance, a GST-tagged kinase can be purified and used in in vitro kinase assays to identify its substrates, which are often key components of signaling cascades.
Caption: Using purified GST-tagged kinases to investigate signaling pathways.
References
Spectrophotometric Determination of Glutathione S-Transferase (GST) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-Transferases (GSTs) are a superfamily of multifunctional enzymes crucial for cellular detoxification.[1][2][3] These enzymes play a pivotal role in protecting cells from damage by catalyzing the conjugation of reduced glutathione (GSH) to a wide array of electrophilic substrates, including xenobiotics and products of oxidative stress.[1][2] This conjugation reaction renders the substrates more water-soluble, facilitating their excretion from the cell. Given their significance in drug metabolism and resistance, the accurate determination of GST activity is essential in various fields, including pharmacology, toxicology, and clinical diagnostics.
This document provides a detailed guide to the most widely used spectrophotometric method for determining GST activity, which utilizes 1-chloro-2,4-dinitrobenzene (CDNB) as a universal substrate for most GST isozymes. The enzymatic conjugation of GSH to CDNB results in the formation of a thioether product, S-(2,4-dinitrophenyl)glutathione, which can be conveniently monitored by the increase in absorbance at 340 nm.
While S-alkylglutathiones, such as S-Octylglutathione, are recognized by GSTs and are valuable tools in protein purification through affinity chromatography, they are not typically employed as chromogenic substrates in direct spectrophotometric activity assays. Therefore, the protocols detailed herein will focus on the well-established CDNB-based assay.
Principle of the Assay
The spectrophotometric assay for GST activity is based on the enzyme-catalyzed reaction between reduced glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (CDNB). The product of this reaction, S-(2,4-dinitrophenyl)glutathione (GS-DNB), exhibits strong absorbance at 340 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the GST activity in the sample.
Reaction:
GSH + CDNB ---(GST)---> GS-DNB + HCl
Data Presentation
Table 1: Typical Reagent Concentrations and Assay Conditions
| Parameter | Recommended Value | Notes |
| Wavelength (λ) | 340 nm | Wavelength of maximum absorbance for GS-DNB. |
| Temperature | 25 °C | Standard temperature for activity measurement. |
| pH | 6.5 | Optimal for the conjugation of GSH with CDNB. |
| GSH Concentration | 1-5 mM | Should be saturating. |
| CDNB Concentration | 1 mM | Should be saturating. |
| Enzyme Concentration | Variable | Should be optimized to give a linear rate of absorbance change over time. |
Table 2: Molar Extinction Coefficient for GS-DNB
| Compound | Molar Extinction Coefficient (ε) | Wavelength (nm) |
| S-(2,4-dinitrophenyl)glutathione (GS-DNB) | 9.6 mM⁻¹ cm⁻¹ | 340 |
Experimental Protocols
Materials and Reagents
-
Potassium phosphate buffer (0.1 M, pH 6.5)
-
Reduced glutathione (GSH) solution (100 mM in water)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)
-
Sample containing GST (e.g., cell lysate, tissue homogenate, purified enzyme)
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer capable of reading at 340 nm
Sample Preparation
Cell Lysate:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5, containing protease inhibitors).
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble GST and keep it on ice.
Tissue Homogenate:
-
Excise and weigh the tissue of interest.
-
Wash the tissue with ice-cold PBS to remove any blood.
-
Homogenize the tissue in 3-5 volumes of ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5, with protease inhibitors).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the GST activity assay.
Assay Procedure (Cuvette-based)
-
Set the spectrophotometer to 340 nm and equilibrate to 25°C.
-
Prepare the reaction mixture in a 1 mL cuvette by adding the following in order:
-
880 µL of 0.1 M potassium phosphate buffer (pH 6.5)
-
10 µL of 100 mM GSH solution (final concentration: 1 mM)
-
10 µL of 100 mM CDNB solution (final concentration: 1 mM)
-
-
Mix the contents of the cuvette by inverting.
-
Add an appropriate volume of the enzyme sample (e.g., 10-100 µL) to the cuvette to initiate the reaction. The final volume should be 1 mL.
-
Immediately start monitoring the change in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds.
-
Run a blank reaction containing all components except the enzyme sample (add an equal volume of lysis buffer instead) to measure the non-enzymatic reaction rate.
Calculation of GST Activity
-
Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Subtract the rate of the blank reaction from the rate of the sample reaction to get the enzyme-catalyzed rate.
-
Calculate the GST activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * (V_total / V_sample) * D
Where:
-
ΔA₃₄₀/min = Change in absorbance at 340 nm per minute
-
ε = Molar extinction coefficient of GS-DNB (9.6 mM⁻¹ cm⁻¹)
-
l = Path length of the cuvette (typically 1 cm)
-
V_total = Total volume of the assay (e.g., 1 mL)
-
V_sample = Volume of the enzyme sample added (in mL)
-
D = Dilution factor of the sample, if applicable
-
Visualizations
Caption: Workflow for the spectrophotometric determination of GST activity.
Concluding Remarks
The spectrophotometric assay using CDNB as a substrate provides a robust, reliable, and high-throughput method for determining total GST activity. This assay is fundamental for researchers in drug development and related fields to screen for potential GST inhibitors, study enzyme kinetics, and assess the detoxification capacity of various biological samples. While other substrates and methods exist for specific GST isozymes, the CDNB assay remains the gold standard for its broad applicability and simplicity.
References
Application Notes and Protocols: In Vitro Drug-Drug Interaction Studies Involving S-Octylglutathione
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Octylglutathione is a synthetic derivative of glutathione, an endogenous tripeptide crucial for cellular detoxification. As an S-alkylglutathione, its primary pharmacological characteristic is its role as a competitive inhibitor of Glutathione S-Transferases (GSTs)[1][2]. GSTs are a superfamily of Phase II metabolic enzymes that catalyze the conjugation of glutathione to a wide array of xenobiotics, facilitating their elimination[1][3][4]. Overexpression of GSTs is a known mechanism of drug resistance in cancer chemotherapy, making GST inhibitors like this compound valuable tools in research and potential co-therapeutic agents.
Understanding the drug-drug interaction (DDI) potential of this compound is critical for its development and safe use in combination with other therapeutic agents. This document provides detailed protocols for evaluating the DDI potential of this compound in vitro, focusing on its effects on major drug-metabolizing enzymes and transporters. While specific experimental data for this compound is limited in published literature, this guide outlines the standard methodologies required by regulatory agencies to characterize a compound's DDI profile.
Interaction with Glutathione S-Transferases (GSTs)
This compound is anticipated to act as an inhibitor of GSTs. The following protocol describes how to determine the inhibitory potential of this compound against various GST isoforms.
Table 1: Summary of this compound GST Inhibition Data (Hypothetical)
| GST Isoform | Inhibition Type | IC50 (µM) | Ki (µM) |
| GSTA1-1 | Competitive | Data TBD | Data TBD |
| GSTM1-1 | Competitive | Data TBD | Data TBD |
| GSTP1-1 | Competitive | Data TBD | Data TBD |
| TBD: To Be Determined through experimentation. |
Protocol 1: GST Inhibition Assay
This protocol is adapted from standard spectrophotometric methods for measuring GST activity.
Objective: To determine the IC50 and Ki values of this compound for major human GST isoforms.
Materials:
-
Recombinant human GST isoforms (e.g., GSTA1, GSTM1, GSTP1)
-
This compound
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare a 40 mM stock solution of CDNB in 95% ethanol.
-
Prepare a 25 mM stock solution of GSH in 100 mM potassium phosphate buffer.
-
Prepare working solutions of recombinant GST enzymes in phosphate buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
-
-
IC50 Determination:
-
In a 96-well plate, add the following to each well:
-
155 µL Potassium phosphate buffer
-
20 µL of 25 mM GSH solution
-
10 µL of this compound at various concentrations (typically a serial dilution from 1000 µM to 0.1 µM) or vehicle control.
-
5 µL of the specific GST isoform solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of 40 mM CDNB to each well.
-
Immediately measure the change in absorbance at 340 nm every 30 seconds for 5-10 minutes at 37°C. The product of the reaction, a GSH-DNB conjugate, absorbs at this wavelength.
-
-
Data Analysis (IC50):
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of this compound concentration.
-
Determine the IC50 value using a non-linear regression fit (e.g., log(inhibitor) vs. response -- variable slope).
-
-
Ki Determination (Mechanism of Inhibition):
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both GSH and CDNB in the presence of fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value).
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the inhibition type and calculate the inhibition constant (Ki).
-
Figure 1. Workflow for GST Inhibition Assay.
Interaction with Cytochrome P450 (CYP) Enzymes
While in silico predictions from DrugBank suggest this compound is unlikely to be a substrate or inhibitor of major CYP450 enzymes, experimental verification is essential for a complete DDI profile.
Table 2: Summary of this compound CYP Inhibition Data (Template)
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type | Ki (µM) |
| CYP1A2 | Phenacetin | Data TBD | Data TBD | Data TBD |
| CYP2C9 | Diclofenac | Data TBD | Data TBD | Data TBD |
| CYP2C19 | S-Mephenytoin | Data TBD | Data TBD | Data TBD |
| CYP2D6 | Dextromethorphan | Data TBD | Data TBD | Data TBD |
| CYP3A4 | Midazolam | Data TBD | Data TBD | Data TBD |
| TBD: To Be Determined through experimentation. |
Protocol 2: CYP450 Inhibition Assay
Objective: To determine if this compound inhibits the activity of major human CYP450 enzymes.
Materials:
-
Human Liver Microsomes (HLM) or recombinant human CYP enzymes.
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase).
-
CYP-specific probe substrates and their corresponding metabolites (see Table 2).
-
This compound.
-
Positive control inhibitors (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4).
-
Acetonitrile with internal standard for protein precipitation.
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Incubation:
-
Prepare incubations in duplicate containing HLM (e.g., 0.2 mg/mL), phosphate buffer (pH 7.4), and this compound at various concentrations. Include a vehicle control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the CYP-specific probe substrate (at a concentration close to its Km).
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
-
Time-Dependent Inhibition (TDI) Assessment: To assess TDI, pre-incubate this compound with HLMs and the NADPH regenerating system for a period (e.g., 30 minutes) before adding the probe substrate.
-
Reaction Termination: After a specified time (e.g., 10 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Quantification: Analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition of metabolite formation against the this compound concentration. If significant inhibition is observed, further studies can be conducted to determine the Ki and mechanism of inhibition.
Assessment of Enzyme Induction Potential
Enzyme induction can lead to decreased efficacy of co-administered drugs. The primary mechanism involves the activation of nuclear receptors such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR).
Table 3: Summary of this compound Enzyme Induction Potential (Template)
| Parameter | CYP1A2 (AhR) | CYP2B6 (CAR) | CYP3A4 (PXR) |
| mRNA Fold Induction | |||
| EC50 (µM) | Data TBD | Data TBD | Data TBD |
| Emax (Fold vs. Vehicle) | Data TBD | Data TBD | Data TBD |
| Enzyme Activity | |||
| EC50 (µM) | Data TBD | Data TBD | Data TBD |
| Emax (Fold vs. Vehicle) | Data TBD | Data TBD | Data TBD |
| TBD: To Be Determined through experimentation. |
Protocol 3: Nuclear Receptor Activation & Enzyme Induction Assay
Objective: To determine if this compound can induce CYP1A2, CYP2B6, and CYP3A4 expression and activity in cultured human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes (plateable, induction-qualified).
-
Hepatocyte culture medium.
-
This compound.
-
Positive control inducers: Omeprazole (for CYP1A2), Phenobarbital (for CYP2B6), Rifampicin (for CYP3A4).
-
RNA extraction kits and reagents for qRT-PCR.
-
CYP-specific probe substrates for activity assays.
Procedure:
-
Cell Culture: Thaw and plate primary human hepatocytes according to the supplier's instructions. Allow cells to form a monolayer (typically 24-48 hours).
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or positive/vehicle controls. Treat the cells for 48-72 hours, replacing the medium daily.
-
Endpoint 1: mRNA Quantification:
-
After the treatment period, lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of CYP1A2, CYP2B6, CYP3A4, and a housekeeping gene (e.g., GAPDH).
-
Calculate the fold induction relative to the vehicle control.
-
-
Endpoint 2: Enzyme Activity Measurement:
-
After the treatment period, wash the cells and incubate them with a cocktail of CYP-specific probe substrates (e.g., phenacetin, bupropion, midazolam) for a defined period.
-
Collect the supernatant and quantify metabolite formation using LC-MS/MS.
-
Calculate the fold induction of enzyme activity relative to the vehicle control.
-
-
Data Analysis: Plot the fold induction (mRNA or activity) against the this compound concentration to determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction).
Figure 2. Workflow for Hepatocyte Induction Assay.
Interaction with Drug Transporters
Evaluating interactions with key uptake and efflux transporters is a standard component of DDI assessment.
Table 4: Summary of this compound Transporter Interaction (Template)
| Transporter | System | Assay Type | Parameter | Value (µM) |
| P-gp (ABCB1) | Caco-2 or Vesicles | Inhibition | IC50 | Data TBD |
| BCRP (ABCG2) | Vesicles | Inhibition | IC50 | Data TBD |
| OATP1B1 | OATP1B1-HEK293 | Inhibition | IC50 | Data TBD |
| OATP1B3 | OATP1B3-HEK293 | Inhibition | IC50 | Data TBD |
| OCT2 | OCT2-HEK293 | Inhibition | IC50 | Data TBD |
| MATE1 | MATE1-Vesicles | Inhibition | IC50 | Data TBD |
| P-gp (ABCB1) | Caco-2 | Substrate | Efflux Ratio | Data TBD |
| OATP1B1 | OATP1B1-HEK293 | Substrate | Uptake Ratio | Data TBD |
| TBD: To Be Determined through experimentation. |
Protocol 4: Transporter Inhibition & Substrate Assessment
Objective: To determine if this compound inhibits key drug transporters and to assess if it is a substrate of these transporters.
A. Inhibition Assay (using transporter-expressing cell lines):
-
Cell Culture: Culture HEK293 cells stably overexpressing a single transporter (e.g., OATP1B1) and control (mock-transfected) cells.
-
Assay:
-
Plate cells in 96-well plates.
-
Pre-incubate cells with buffer containing various concentrations of this compound or a positive control inhibitor (e.g., Rifampicin for OATPs).
-
Add a known probe substrate for the transporter (e.g., Estradiol-17β-glucuronide for OATPs).
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Stop the uptake by washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular concentration of the probe substrate using LC-MS/MS or a radiolabeled substrate.
-
-
Data Analysis: Calculate the transporter-specific uptake (uptake in transfected cells minus uptake in mock cells). Determine the IC50 of this compound from the concentration-response curve.
B. Substrate Assessment (using transporter-expressing cell lines):
-
Assay:
-
Plate transporter-expressing and mock cells.
-
Incubate the cells with a solution of this compound (at one or more concentrations) for a short, defined time period.
-
Stop the uptake by washing with ice-cold buffer.
-
Lyse the cells and quantify the intracellular concentration of this compound via LC-MS/MS.
-
-
Data Analysis: Calculate the uptake ratio: (Concentration in transporter-expressing cells) / (Concentration in mock cells). An uptake ratio significantly greater than 1 (typically ≥ 2) suggests the compound is a substrate.
Figure 3. Logical Flow for Transporter Interaction Studies.
Conclusion
The primary drug-drug interaction concern for this compound is the competitive inhibition of GST enzymes. The protocols provided herein outline a comprehensive strategy to characterize this interaction quantitatively and to investigate other potential DDI pathways involving CYP450 enzymes and major drug transporters, in line with current regulatory expectations. The generation of robust in vitro data using these methodologies is a critical step in the preclinical safety assessment of this compound and will inform the design of any necessary clinical DDI studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In vitro inhibition of glutathione-S-transferase by dopamine and its metabolites, 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Inhibition of mammalian glyoxalase I (lactoylglutathione lyase) by N-acylated S-blocked glutathione derivatives as a probe for the role of the N-site of glutathione in glyoxalase I mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Assays to Evaluate the Efficacy of S-Octylglutathione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Octylglutathione (SOG) is a cell-permeable analog of glutathione (GSH), a critical intracellular antioxidant. Due to its lipophilic octyl group, SOG can efficiently cross cell membranes, where it is hydrolyzed by intracellular esterases to release glutathione, thereby replenishing depleted stores. This characteristic makes this compound a promising therapeutic agent for conditions associated with oxidative stress and glutathione deficiency. These application notes provide detailed protocols for a panel of cell-based assays to evaluate the cytotoxic, antioxidant, and anti-apoptotic efficacy of this compound.
Mechanism of Action: this compound Cellular Uptake and Action
This compound is designed to overcome the poor membrane permeability of glutathione. Once administered to cells, it is transported across the plasma membrane. Intracellularly, non-specific esterases cleave the octyl group, liberating free glutathione. This newly available GSH integrates into the cellular antioxidant defense system, participating in the neutralization of reactive oxygen species (ROS) and serving as a cofactor for antioxidant enzymes like glutathione peroxidase.
Application Note 1: Cytotoxicity Assessment using MTT Assay
This assay determines the potential cytotoxic effects of this compound on a given cell line. It measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] The IC50 values for this compound can be determined by treating various cell lines with increasing concentrations of the compound for 24 to 72 hours.
| Cell Line | Treatment Duration (hours) | IC50 (µM) [Example Data] |
| SH-SY5Y (Human Neuroblastoma) | 24 | > 200 |
| HepG2 (Human Hepatocarcinoma) | 48 | > 200 |
| RAW 264.7 (Mouse Macrophage) | 72 | > 200 |
Note: The data presented are representative examples and may vary based on experimental conditions and cell line.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
References
Troubleshooting & Optimization
Optimizing S-Octylglutathione concentration in GST activity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glutathione S-Transferase (GST) activity and inhibition assays.
Understanding Key Reagents in GST Assays
A common point of confusion is the distinction between a substrate and an inhibitor in the context of GST assays.
-
Substrates , such as 1-chloro-2,4-dinitrobenzene (CDNB), are molecules that are acted upon by GST. The rate of the product formation is a measure of the enzyme's activity.
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Inhibitors , such as S-Octylglutathione, are molecules that bind to the enzyme and decrease its activity. This compound is a competitive inhibitor of GST.
Therefore, "optimizing this compound concentration" is relevant for inhibition assays to determine its potency (e.g., its IC50 value), not for measuring GST activity as one would with a substrate like CDNB.
FAQs and Troubleshooting for GST Activity Assays (Using CDNB)
This section focuses on the standard colorimetric assay for measuring GST activity.
Q1: My GST activity is very low or undetectable. What are the possible causes?
A1: Low or absent GST activity can stem from several factors related to the enzyme, the reagents, or the assay conditions.
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Enzyme Inactivity: The GST-tagged protein may be misfolded or degraded. Ensure protease inhibitors were used during purification and that the protein was stored correctly.[1]
-
Insufficient Protein: The concentration of your GST or GST-tagged protein in the sample may be too low. Try concentrating the sample or loading more protein.[1]
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Inclusion Bodies: The GST-tagged protein may have formed insoluble inclusion bodies during expression. Consider optimizing expression conditions, such as lowering the induction temperature.[1]
-
Reagent Issues: Ensure that the glutathione (GSH) and CDNB solutions are freshly prepared and have been stored correctly.
Q2: The absorbance in my assay is increasing too quickly.
A2: A rapid increase in absorbance suggests that the enzyme concentration is too high. Dilute your sample and re-run the assay to ensure the reaction rate is linear over the measurement period.[1]
Q3: I'm observing a high background reading in my no-enzyme control.
A3: A high background can be caused by the spontaneous reaction between GSH and CDNB.[1] To correct for this, always include a blank control (containing all reagents except the enzyme) and subtract its rate from the sample rates.
Q4: My results are not reproducible between experiments.
A4: Poor reproducibility can be due to inconsistencies in incubation times, temperature, or pipetting. Ensure all experimental parameters are kept consistent.
Table 1: Troubleshooting Guide for GST Activity Assays
| Problem | Possible Cause | Solution |
| Low/No Activity | Inactive or degraded enzyme | Use fresh enzyme prep; add protease inhibitors during purification. |
| Insufficient enzyme concentration | Concentrate the sample or use a larger volume. | |
| Reagents are old or degraded | Prepare fresh GSH and CDNB solutions. | |
| Reaction Too Fast | Enzyme concentration is too high | Dilute the enzyme sample and re-assay. |
| High Background | Spontaneous reaction of substrates | Always run a no-enzyme blank and subtract its rate. |
| Poor Reproducibility | Inconsistent incubation times/temps | Standardize all assay parameters. |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
Optimizing this compound Concentration for GST Inhibition Assays
This section guides you through determining the inhibitory potency of a compound like this compound. The goal is to find the concentration that inhibits GST activity by 50% (the IC50 value).
Q1: How do I determine the optimal concentration range for this compound in an inhibition assay?
A1: A dose-response experiment is necessary. This involves testing a wide range of this compound concentrations to identify the range over which it inhibits GST activity. A common approach is to use serial dilutions (e.g., 10-point, 1:3 or 1:10 dilution series) starting from a high concentration (e.g., 100 µM or 1 mM).
Q2: What are the key components of a GST inhibition assay?
A2: A typical GST inhibition assay includes:
-
GST enzyme
-
Reduced glutathione (GSH)
-
CDNB (or another suitable substrate)
-
A range of concentrations of the inhibitor (this compound)
-
A positive control (a known GST inhibitor)
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A negative control (no inhibitor)
Q3: How do I calculate the IC50 value?
A3:
-
Run the GST activity assay with each concentration of this compound.
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Calculate the percent inhibition for each concentration relative to the no-inhibitor control.
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Plot the percent inhibition against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve (four-parameter logistic regression) to determine the IC50 value.
Table 2: Example Concentration Ranges for Dose-Response Experiments
| Experiment Phase | Concentration Range of this compound | Purpose |
| Range Finding | 1 nM to 1 mM (logarithmic dilutions) | To identify the approximate range of inhibitory activity. |
| IC50 Determination | Narrower range based on range-finding results | To precisely determine the IC50 value. |
Experimental Protocols
Protocol 1: Standard GST Activity Assay (Colorimetric)
-
Prepare Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 6.5.
-
100 mM Reduced Glutathione (GSH) in assay buffer (prepare fresh).
-
100 mM CDNB in ethanol.
-
-
Prepare Reaction Mix: For each 1 mL of reaction mix, combine:
-
980 µL Assay Buffer
-
10 µL 100 mM GSH
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10 µL 100 mM CDNB
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of the reaction mix to each well.
-
Add 20 µL of your sample (containing GST) or buffer (for the blank) to the appropriate wells.
-
Immediately measure the absorbance at 340 nm in a kinetic mode, taking readings every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the blank from the rate of the samples.
-
Calculate GST activity using the molar extinction coefficient of the GS-CDNB conjugate (9.6 mM⁻¹cm⁻¹).
-
Protocol 2: GST Inhibition Assay with this compound
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Prepare Reagents: As in Protocol 1, with the addition of this compound stock solutions.
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Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 20 µL of each this compound dilution (or buffer for the 0% inhibition control).
-
Add 20 µL of your GST enzyme solution to all wells (except the blank).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 160 µL of the reaction mix (containing GSH and CDNB).
-
Measure the absorbance at 340 nm kinetically as described above.
-
-
Data Analysis:
-
Calculate the reaction rate for each inhibitor concentration.
-
Determine the percent inhibition relative to the control (0% inhibition).
-
Plot percent inhibition vs. log[this compound] and fit the curve to determine the IC50.
-
Visualizing Workflows and Logic
Caption: Workflow for a standard GST activity assay.
Caption: Workflow for a GST inhibition assay to determine IC50.
Caption: Logical steps for optimizing inhibitor concentration.
References
Troubleshooting low signal in S-Octylglutathione-based GST assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low signal issues in S-Octylglutathione-based Glutathione S-Transferase (GST) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no signal in an this compound-based GST assay?
Low signal in a GST assay can stem from several factors, broadly categorized as issues with the enzyme, substrates, assay conditions, or detection method. Specific common causes include:
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Inactive or Insufficient GST Enzyme: The GST-tagged protein may have low expression levels, be improperly folded, or have degraded.
-
Substrate Problems: The this compound or the co-substrate, reduced glutathione (GSH), may have degraded or been used at a suboptimal concentration.
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Incorrect Assay Conditions: The pH of the assay buffer, incubation time, and temperature can all significantly impact enzyme activity.
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Detection Issues: Problems with the spectrophotometer or plate reader, or interference from other components in the sample, can lead to inaccurate readings.[1]
Q2: How can I verify the activity of my GST-tagged protein?
If you suspect your GST fusion protein is inactive, it's crucial to perform a positive control experiment.
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Use a Commercial GST Standard: Assay a known active GST enzyme control alongside your sample to confirm that the assay components and conditions are optimal.[2][3]
-
Western Blot Analysis: Use an anti-GST antibody to confirm the expression and integrity of your GST-tagged protein. This will help determine if the issue is a lack of protein or inactive protein.
Q3: My initial absorbance reading (A340) is too high. What should I do?
A high initial absorbance can be caused by the sample itself having color or turbidity.
-
Dilute the Sample: If the initial absorbance is too high, try diluting your sample. However, be mindful that this may also dilute the enzyme activity.
-
Sample Preparation: If your sample is a cell or tissue lysate, ensure it has been properly clarified by centrifugation to remove insoluble material. For colored samples, consider a sample preparation method to decolorize it, if possible without affecting enzyme activity.
-
Use a Proper Blank: Always subtract the absorbance of a blank reaction (containing everything except the enzyme) from your sample readings.
Q4: The reaction rate is non-linear. What does this indicate?
A non-linear reaction rate can occur if the substrate is being consumed too quickly or if the enzyme is unstable under the assay conditions.
-
Adjust Enzyme Concentration: Dilute your enzyme sample to ensure the reaction rate remains linear over the time course of the assay.
-
Check Substrate Concentrations: Ensure that the concentrations of this compound and GSH are not limiting.
-
Monitor Reaction Kinetics: Set your spectrophotometer to take readings at multiple time points to observe the reaction progress and identify the linear range.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to diagnosing and resolving low signal issues.
Problem: Low or No Signal
| Possible Cause | Recommended Solution |
| 1. Inactive GST Enzyme | a. Positive Control: Run a known, active GST enzyme to validate the assay setup. b. Protein Integrity: Check for protein degradation via SDS-PAGE and Western blot using an anti-GST antibody. c. Protein Folding: Ensure the fusion partner is not inhibiting the proper folding of the GST tag. d. Protease Inhibitors: Include protease inhibitors during protein purification to prevent degradation. |
| 2. Substrate Degradation or Incorrect Concentration | a. Fresh Substrates: Prepare fresh solutions of reduced glutathione (GSH) and this compound. GSH solutions are particularly prone to oxidation. b. Proper Storage: Store stock solutions of substrates at the recommended temperature (typically -20°C) and minimize freeze-thaw cycles. c. Optimize Concentrations: Titrate the concentrations of both GSH and this compound to determine the optimal levels for your specific enzyme and conditions. |
| 3. Suboptimal Assay Conditions | a. Buffer pH: Ensure the assay buffer pH is optimal for GST activity (typically pH 6.5-7.5). b. Temperature: Perform the assay at the recommended temperature (usually 25-30°C). c. Incubation Time: Optimize the incubation time. A longer incubation may be needed for samples with low GST activity. |
| 4. Issues with Sample Preparation | a. Incomplete Lysis: Ensure complete cell or tissue lysis to release the GST enzyme. b. Inclusion Bodies: If expressing a recombinant GST-fusion protein, check for the formation of insoluble inclusion bodies. c. Interfering Substances: Be aware of potential inhibitors in your sample. Some endogenous molecules can bind to and suppress GST activity. |
| 5. Instrument or Detection Problems | a. Correct Wavelength: Ensure your spectrophotometer or plate reader is set to the correct wavelength for detecting the product of the this compound conjugation reaction. b. Blanking: Properly blank the instrument with a reaction mixture that includes all components except the GST enzyme. c. Linear Range of Detector: Ensure the signal is within the linear range of your instrument. |
Experimental Protocols
Standard GST Activity Assay Protocol (General)
This protocol is a general guideline and may need to be optimized for your specific GST enzyme and this compound substrate. The assay measures the conjugation of a substrate to glutathione, which results in an increase in absorbance at 340 nm.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS), adjusted to the optimal pH for your enzyme (e.g., pH 6.5).
-
Reduced Glutathione (GSH) Stock Solution: Prepare a 100 mM stock solution of GSH in an appropriate solvent (e.g., water or ethanol). Store at -20°C.
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration suitable for your assay.
-
GST Sample: Dilute your GST-containing sample (e.g., purified protein, cell lysate) in assay buffer to a concentration that will yield a linear reaction rate.
-
-
Assay Procedure (96-well plate format):
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Prepare a reaction master mix containing assay buffer, GSH, and this compound at their final desired concentrations. A common starting point is 1 mM for each substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add your diluted GST sample to the appropriate wells to initiate the reaction. For blank wells, add assay buffer instead of the GST sample.
-
Immediately place the plate in a microplate reader and begin measuring the absorbance at 340 nm.
-
Take kinetic readings every 30-60 seconds for a period of 5-10 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each sample and blank.
-
Determine the initial reaction rate (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the blank from the rate of each sample to correct for any non-enzymatic reaction.
-
Calculate GST activity using the molar extinction coefficient of the reaction product.
-
Visualizations
Caption: The enzymatic reaction catalyzed by GST.
Caption: A logical workflow for troubleshooting low signal.
References
Improving the solubility and stability of S-Octylglutathione in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with S-Octylglutathione (S-OGT) in aqueous buffers. Our goal is to help you improve its solubility and ensure its stability throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a derivative of the antioxidant glutathione, where an octyl group is attached to the sulfur atom of the cysteine residue. This modification enhances its membrane permeability, making it a valuable tool in various research and development areas.[1] Its applications include:
-
Drug Delivery: Improving the bioavailability of certain drugs.[1]
-
Detoxification Studies: Investigating cellular detoxification pathways.[1]
-
Neuroprotection Research: Exploring its potential in models of neurodegenerative diseases.[1]
-
Cosmetics: Leveraging its antioxidant properties for skin health.[1]
Q2: What are the primary challenges when working with this compound in aqueous solutions?
The main difficulties researchers face are its limited aqueous solubility and potential instability, particularly the hydrolysis of the thioester bond under certain conditions. The octyl group, while enhancing membrane permeability, also increases the molecule's hydrophobicity, which can make it challenging to dissolve in aqueous buffers.
Q3: How should I store this compound?
For optimal stability, this compound should be stored as a solid at 0 - 10°C. It is recommended to prepare aqueous solutions fresh for each experiment.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Buffer
You are finding it difficult to dissolve this compound in your desired aqueous buffer, observing cloudiness or undissolved particles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Low Intrinsic Aqueous Solubility | 1. Co-solvents: Add a small percentage (e.g., 1-10%) of a water-miscible organic solvent such as ethanol, DMSO, or polyethylene glycol (PEG) to your buffer. | The organic solvent can help to disrupt the hydrophobic interactions of the octyl group, increasing overall solubility. |
| 2. pH Adjustment: Prepare the S-OGT solution in a slightly acidic buffer (pH 3-6). | Based on data from analogous thioester-containing glutathione derivatives, acidic conditions can improve the stability of the thioester bond and may influence solubility. | |
| 3. Use of Surfactants: Incorporate a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) at a concentration above its critical micelle concentration (CMC). | Surfactants can form micelles that encapsulate the hydrophobic octyl group, increasing the apparent solubility of S-OGT in the aqueous phase. | |
| Incorrect Mixing Procedure | 1. Sonication: Briefly sonicate the solution in a water bath. | Provides energy to break up aggregates and facilitate dissolution. |
| 2. Gentle Warming: Gently warm the solution (e.g., to 37°C) while stirring. | Increases the kinetic energy of the molecules, which can enhance the rate of dissolution. Caution: Avoid excessive heat, as it may promote degradation. |
Experimental Protocol: Screening for Optimal Co-solvent Concentration
This protocol outlines a method to determine the minimal amount of co-solvent needed to dissolve this compound to a target concentration.
References
Overcoming interference in HPLC analysis of S-Octylglutathione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of S-Octylglutathione. The information is tailored for researchers, scientists, and drug development professionals to help overcome common analytical challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is showing significant tailing or fronting. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue in the HPLC analysis of glutathione and its derivatives.[1] It can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | The free silanol groups on the silica-based stationary phase can interact with the polar glutathione moiety of this compound, causing peak tailing. Use an end-capped column or a column with a polar-embedded stationary phase to shield the silanol groups. |
| Mobile Phase pH | An inappropriate mobile phase pH can lead to the ionization of this compound, resulting in poor peak shape. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure a single ionic form. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Column Contamination or Voids | Accumulation of contaminants on the column frit or the formation of a void at the column inlet can distort peak shape. Use a guard column and ensure proper sample filtration. If a void is suspected, the column may need to be replaced. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 2: Inconsistent Retention Times
Question: The retention time for my this compound peak is shifting between injections. What could be causing this variability?
Answer:
Fluctuating retention times can compromise the reliability of your analysis. The issue often lies with the HPLC system or the mobile phase preparation.
Potential Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Mobile Phase Composition Changes | Inconsistent mobile phase preparation or changes in the solvent composition due to evaporation of the more volatile component can affect retention. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. |
| Pump Malfunction | Leaks in the pump seals or malfunctioning check valves can cause inconsistent flow rates, leading to variable retention times. Perform regular pump maintenance. |
| Temperature Fluctuations | Changes in the column temperature can affect retention. Use a column oven to maintain a constant temperature. |
Issue 3: Presence of Interfering Peaks
Question: I am observing extra peaks in my chromatogram that are interfering with the this compound peak. How can I identify and eliminate these interferences?
Answer:
Interfering peaks can originate from the sample matrix, sample preparation process, or degradation of the analyte.
Potential Causes and Solutions:
| Cause | Solution |
| Endogenous Matrix Components | Biological samples contain numerous compounds that can co-elute with this compound. Optimize the sample preparation procedure to remove these interferences. This may include protein precipitation followed by solid-phase extraction (SPE). |
| Sample Degradation | This compound, like other glutathione derivatives, can be susceptible to oxidation or enzymatic degradation. It is crucial to handle samples quickly, keep them on ice, and use appropriate preservatives or deproteinizing agents to inactivate enzymes.[2] For long-term storage, samples should be kept at -80°C.[2] |
| Related Glutathione Species | Unreacted glutathione (GSH), oxidized glutathione (GSSG), or other S-conjugated glutathiones could be present in the sample. Optimize the chromatographic method (e.g., gradient, mobile phase pH) to improve the resolution between this compound and these related compounds. |
| Reagent-Related Peaks | If derivatization is used for detection, excess derivatizing reagent or by-products can cause interfering peaks. Optimize the derivatization reaction and, if necessary, include a step to remove excess reagent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for an HPLC method for this compound analysis?
A1: A good starting point is a reverse-phase HPLC method. Based on methods for similar S-substituted glutathione derivatives like S-D-lactoylglutathione, a C18 column is often suitable. The mobile phase could consist of an aqueous buffer (e.g., phosphate or formate buffer) with an organic modifier like acetonitrile or methanol. Gradient elution is often necessary to separate the analyte from matrix components. For detection, UV absorbance in the range of 210-235 nm can be used, as the peptide bonds and the thioether linkage exhibit absorbance in this region.
Q2: How should I prepare my biological samples for this compound analysis?
A2: Proper sample preparation is critical to prevent analyte degradation and remove interferences. A general workflow is as follows:
-
Homogenization: Homogenize the tissue or cell sample in a cold buffer.
-
Deproteinization: Immediately add a deproteinizing agent like perchloric acid or trichloroacetic acid to precipitate proteins and inactivate enzymes.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE) (Optional): For complex matrices, an SPE step can be used for further cleanup and concentration of this compound.
-
Filtration: Filter the final extract through a 0.22 µm filter before injection into the HPLC system.
Q3: What are the key considerations for method validation for this compound analysis?
A3: A validated HPLC method ensures reliable and reproducible results. Key validation parameters include:
-
Specificity: The ability to detect and quantify this compound in the presence of other matrix components.
-
Linearity: The linear relationship between the detector response and the concentration of the analyte over a defined range.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
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Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of this compound in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Experimental Protocols
Note: The following protocol is a general guideline based on methods for similar compounds and should be optimized for your specific application.
Protocol 1: HPLC Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
Quantitative Data Summary
The following table provides example performance characteristics from a validated HPLC method for a related compound, which can serve as a benchmark for the analysis of this compound.
| Parameter | Typical Value |
| Retention Time | Dependent on specific method; should be consistent. |
| Resolution (Rs) | > 1.5 between this compound and nearest interfering peak. |
| Linearity (r²) | > 0.995 |
| LOD | 0.05 - 0.5 µM |
| LOQ | 0.1 - 1.5 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the preparation and analysis of this compound from biological samples.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in this compound HPLC analysis.
Signaling Pathway: Formation of this compound
Caption: The enzymatic formation of this compound via conjugation catalyzed by Glutathione S-Transferase (GST).
References
How to address high background in colorimetric GST assays with S-Octylglutathione
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering high background in colorimetric Glutathione S-transferase (GST) assays, with a focus on assays utilizing S-Octylglutathione.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the colorimetric GST assay?
The colorimetric GST assay measures the activity of Glutathione S-transferase (GST) enzymes. These enzymes play a crucial role in cellular detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a variety of electrophilic substrates. In this assay, a specific substrate, such as this compound or the more common 1-chloro-2,4-dinitrobenzene (CDNB), is used. The GST-catalyzed reaction forms a conjugate product that can be detected spectrophotometrically.[1][2][3] The rate of the increase in absorbance at a specific wavelength (e.g., 340 nm for the CDNB conjugate) is directly proportional to the GST activity in the sample.[1]
Q2: What are the common causes of high background in a colorimetric GST assay?
High background in a colorimetric GST assay can be attributed to several factors:
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Non-enzymatic reaction: The substrate (e.g., this compound or CDNB) can react spontaneously with the co-substrate, reduced glutathione (GSH), in the absence of GST. This non-enzymatic reaction contributes to an increase in absorbance and is a common source of high background.
-
Sample-specific interference: Components within the sample lysate, such as hemoglobin, can have high intrinsic absorbance at the measurement wavelength (e.g., 340 nm), leading to a high initial reading.
-
Reagent contamination: Contamination of buffers or reagents with substances that absorb at the detection wavelength can elevate the background signal.
-
Incorrect assay conditions: Suboptimal pH or temperature can increase the rate of the non-enzymatic reaction. For instance, a mildly acidic pH (e.g., 6.5) is often used to reduce the spontaneous reaction rate between GSH and CDNB.
Q3: How can I differentiate between enzymatic and non-enzymatic activity?
To distinguish between the GST-catalyzed reaction and the spontaneous, non-enzymatic reaction, it is essential to include a blank or negative control in your experimental setup. This control should contain all the reaction components (buffer, GSH, and substrate) except for the sample containing the GST enzyme. The rate of absorbance increase in the blank represents the non-enzymatic activity. The true enzymatic activity is then calculated by subtracting the rate of the blank reaction from the rate of the sample reaction.
Troubleshooting Guide
Problem: High background absorbance is observed in my colorimetric GST assay.
High background can obscure the true enzymatic signal, leading to inaccurate measurements of GST activity. The following steps provide a systematic approach to troubleshooting and mitigating this issue.
Step 1: Identify the Source of the High Background
The first step is to determine whether the high background is due to the initial absorbance of your sample or a high rate of non-enzymatic reaction.
-
High Initial Absorbance: If the absorbance reading is high immediately after adding the sample and before the reaction has proceeded, the issue is likely with the sample itself.
-
High Rate of Background Reaction: If the absorbance of the blank/negative control (no enzyme) increases significantly over time, the issue is a high non-enzymatic reaction rate.
Step 2: Implement Solutions Based on the Identified Cause
If your sample has a high intrinsic absorbance, consider the following solutions:
-
Dilute the Sample: Diluting the sample with the assay buffer can reduce the concentration of interfering substances. However, ensure that the GST activity in the diluted sample remains within the linear range of the assay.
-
Sample Preparation: Improve your sample preparation methods. For cell or tissue lysates, ensure proper clarification by centrifugation to remove insoluble components.
If you observe a high rate of reaction in your no-enzyme control, the following adjustments can be made:
-
Optimize Assay pH: The rate of the spontaneous reaction between GSH and substrates like CDNB can be pH-dependent. Using a mildly acidic buffer, such as phosphate-buffered saline (PBS) at pH 6.5, can help to minimize this non-enzymatic reaction.
-
Correct for Background: Always run a blank control and subtract its rate of absorbance change from that of your samples. This is a fundamental step for accurate GST activity calculation.
-
Check Reagent Quality: Ensure that your GSH and substrate solutions are freshly prepared and have not degraded.
Experimental Protocols
This protocol is a general guideline and may need to be optimized for your specific experimental conditions and substrate (e.g., this compound).
-
Reagent Preparation:
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 6.5.
-
Reduced Glutathione (GSH): Prepare a 100 mM stock solution. The final concentration in the assay is typically 1 mM.
-
Substrate (e.g., CDNB): Prepare a 100 mM stock solution in ethanol. The final concentration is typically 1 mM. For this compound, refer to the manufacturer's recommendations for optimal concentration.
-
-
Reaction Cocktail Preparation:
-
For each reaction, prepare a fresh assay cocktail containing the assay buffer, GSH, and the substrate at their final concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add your sample (e.g., 10-50 µL of cell lysate) to the sample wells.
-
Add an equal volume of sample buffer to the blank/negative control wells.
-
Initiate the reaction by adding the reaction cocktail to all wells.
-
Immediately place the plate in a microplate reader set to measure the absorbance at the appropriate wavelength (e.g., 340 nm for CDNB) in kinetic mode.
-
Record readings every 30-60 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of absorbance change per minute (ΔA/min) for each sample and the blank control within the linear range of the reaction.
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Subtract the ΔA/min of the blank from the ΔA/min of each sample to obtain the corrected rate.
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Calculate the GST activity using the Beer-Lambert law and the molar extinction coefficient of the product.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Final GSH Concentration | 1 mM | |
| Final CDNB Concentration | 1 mM | |
| Assay pH | 6.5 | |
| Measurement Wavelength (CDNB) | 340 nm | |
| Expected ΔA340/min (enzymatic) | 0.012 - 0.064 | |
| Spontaneous ΔA340/min (no enzyme) | ~0.003 |
Visual Guides
GST Enzymatic Reaction Pathway
Caption: Enzymatic conjugation of GSH to a substrate by GST.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background in GST assays.
References
Optimizing incubation time for S-Octylglutathione in cell-based experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing S-Octylglutathione in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in cell-based experiments?
A1: The optimal incubation time for this compound is cell-type dependent and assay-specific. It is recommended to perform a time-course experiment to determine the ideal duration for your specific experimental setup. Preliminary studies with similar glutathione derivatives suggest that effects can be observed within a range of 6 to 72 hours. For initial experiments, consider testing a shorter time point (e.g., 6-12 hours) for early effects and longer time points (e.g., 24, 48, and 72 hours) to assess cumulative or later-stage cellular responses.
Q2: What is the recommended concentration range for this compound?
A2: The effective concentration of this compound can vary significantly between different cell lines and the endpoint being measured. A dose-response experiment is crucial to determine the optimal concentration. Based on literature for related compounds, a starting range of 1 µM to 100 µM is often a reasonable starting point for assessing cytotoxicity and effects on glutathione S-transferase (GST) activity.
Q3: How does this compound exert its effects on cells?
A3: this compound is a known inhibitor of glutathione S-transferases (GSTs).[1] GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating glutathione to various electrophilic compounds. By inhibiting GSTs, this compound can disrupt cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular stress. This can trigger downstream signaling pathways, including those involved in apoptosis (programmed cell death).
Q4: Can this compound induce apoptosis?
A4: Yes, by inhibiting GST and inducing cellular stress, this compound can initiate apoptotic pathways. The induction of apoptosis is often a time and concentration-dependent process. Key markers of apoptosis, such as Annexin V externalization and caspase activation, can be measured to confirm this effect.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Cell Culture Inconsistency | Ensure consistent cell passage number, seeding density, and growth conditions (media, temperature, CO2 levels) across experiments. |
| Reagent Preparation | Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization. |
| Incubation Time | Use a precise and consistent incubation time for all samples within an experiment. |
| Assay-Specific Variability | Optimize assay parameters such as reagent concentrations and incubation times for your specific cell line. |
Issue 2: No Observable Effect of this compound
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM). |
| Insufficient Incubation Time | Conduct a time-course experiment with longer incubation periods (e.g., up to 72 hours). |
| Cell Line Resistance | The chosen cell line may have high intrinsic levels of GST or robust antioxidant defense mechanisms. Consider using a different cell line or co-treatment with a sensitizing agent. |
| Reagent Inactivity | Verify the quality and storage conditions of the this compound. |
Issue 3: Excessive Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Reduce the concentration of this compound used in the experiment. |
| Prolonged Incubation | Shorten the incubation time to observe earlier, more subtle effects. |
| Off-Target Effects | At very high concentrations, off-target effects may contribute to cytotoxicity. Correlate cell death with a specific marker of the intended pathway (e.g., GST inhibition). |
Data Presentation
Table 1: Representative Data for this compound-Induced Cytotoxicity in A549 Cells
Note: The following data is a representative example. Actual IC50 values may vary depending on the specific experimental conditions and cell line.
| Incubation Time (hours) | IC50 (µM) |
| 24 | > 100 |
| 48 | 75.3 |
| 72 | 48.1 |
Table 2: Example of Time-Dependent GST Inhibition by this compound (100 µM)
Note: This table illustrates the expected trend of GST inhibition over time.
| Incubation Time (minutes) | GST Activity (% of Control) |
| 10 | 65 |
| 30 | 49 |
| 60 | 38 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a given cell line over a time course.
Materials:
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Cells of interest (e.g., A549)
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Complete cell culture medium
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This compound
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or acidified isopropanol)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium.
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Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
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Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
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At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cells treated with this compound (and controls)
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
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Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the determined optimal incubation time. Include untreated and vehicle-treated cells as controls.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Workflow for this compound experiments.
Caption: this compound signaling pathway.
References
Preventing non-enzymatic conjugation of S-Octylglutathione in assays
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering issues with non-enzymatic conjugation in assays involving S-Octylglutathione, which is typically a product of Glutathione S-Transferase (GST) activity on a substrate like 1-chlorooctane.
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic conjugation and why is it a problem in my GST assay?
A1: Non-enzymatic conjugation is a chemical reaction that occurs between reduced glutathione (GSH) and an electrophilic substrate (e.g., 1-chlorooctane or 1-chloro-2,4-dinitrobenzene, CDNB) without the help of a Glutathione S-Transferase (GST) enzyme.[1] This spontaneous reaction also forms the S-conjugate product (like this compound), generating a background signal that can obscure the true enzymatic activity you are trying to measure. If the rate of this non-enzymatic reaction is high, it can lead to false positives or an overestimation of GST activity.
Q2: My control wells (without enzyme) show a high rate of product formation. What is the likely cause?
A2: A high signal in your "no-enzyme" or "non-enzymatic" control wells is the classic sign of a significant spontaneous reaction between glutathione (GSH) and your substrate. This reaction is highly dependent on the pH of the assay buffer. The thiol group (-SH) of glutathione is much more reactive in its deprotonated, thiolate form (-S⁻), and the concentration of this form increases significantly at higher pH values.[2] Therefore, an assay buffer with a pH that is too high (e.g., >7.5) is often the primary cause.
Q3: How does pH specifically affect the non-enzymatic conjugation rate?
A3: The non-enzymatic reaction is directly proportional to the concentration of the glutathione thiolate anion (GS⁻). As the pH increases, the equilibrium shifts from GSH to GS⁻, accelerating the spontaneous reaction.[3] While enzymatic reactions also have an optimal pH, the non-enzymatic rate often increases more dramatically with rising pH. It is crucial to find a pH that allows for good enzyme activity while keeping the non-enzymatic background rate low and manageable. For many GST assays, a pH of 6.5 is recommended to minimize this background.
Q4: What are the optimal assay conditions to minimize non-enzymatic background?
A4: To minimize the non-enzymatic reaction while maintaining robust enzyme activity, consider the following:
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pH Control: Use an assay buffer with a pH of 6.5. This is the most critical parameter for suppressing the spontaneous reaction.
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Temperature: Perform the assay at a controlled and consistent temperature, typically 25°C. Higher temperatures can increase the rate of both enzymatic and non-enzymatic reactions.
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Substrate Concentration: Use the lowest necessary concentrations of GSH and the electrophilic substrate that are consistent with the enzyme's kinetics (Km values) to avoid overwhelming the system.
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Controls are Essential: Always include a non-enzymatic control (all reaction components except the enzyme) for every sample you test. The rate observed in this control must be subtracted from the rate of your enzyme-containing sample.
Q5: How do I properly calculate the true enzymatic activity?
A5: The true rate of enzymatic activity is the total rate measured in your sample minus the rate of the non-enzymatic reaction.
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RateTotal: The rate of product formation in the well containing your sample (e.g., cell lysate), GSH, and substrate.
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RateNon-Enzymatic: The rate of product formation in the corresponding control well containing buffer, GSH, and substrate, but no enzyme/sample.
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RateEnzymatic = RateTotal - RateNon-Enzymatic
This background subtraction is a standard and necessary step for accurate results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | pH is too high: The assay buffer pH is > 7.0, accelerating the spontaneous reaction. | Prepare fresh assay buffer, carefully adjusting the pH to 6.5 . This is the most effective solution. |
| Contaminated Reagents: Glutathione or substrate solutions have degraded or are contaminated. | Prepare fresh solutions of Glutathione (GSH) and the electrophilic substrate (e.g., 1-chlorooctane, CDNB) just before use. | |
| High Substrate Concentration: Excess GSH or electrophile concentration drives the non-enzymatic reaction. | Optimize and reduce the concentration of GSH and the substrate. Ensure concentrations are appropriate for the Km of the enzyme. | |
| Inconsistent or Non-Linear Reaction Rates | Substrate Depletion: The reaction is proceeding so quickly (enzymatically or non-enzymatically) that substrates are being consumed. | Dilute the enzyme sample to lower the overall reaction rate. Verify that the reaction rate is linear over the measurement period. |
| Temperature Fluctuations: The plate reader or incubator temperature is not stable. | Ensure the assay is performed at a constant, controlled temperature (e.g., 25°C). | |
| Pipetting Errors: Inconsistent volumes of reagents were added across wells. | Use calibrated pipettes and a consistent technique. Prepare a master mix for common reagents to minimize well-to-well variability. | |
| Low or No Enzyme Activity | Incorrect pH for Enzyme: While pH 6.5 reduces background, it may be suboptimal for a specific GST isozyme. | If background is low, you can test a range of pH values (e.g., 6.5 to 7.5) to find the optimal balance for your specific enzyme. Always run parallel non-enzymatic controls. |
| Degraded Enzyme: The sample has lost activity due to improper storage or handling. | Keep enzyme samples on ice at all times. Use fresh lysates or purified protein, and include a positive control with a known active GST enzyme. |
Data Presentation
Effect of pH on Non-Enzymatic Reaction Rate
The rate of the non-enzymatic reaction between glutathione (GSH) and electrophilic substrates is highly pH-dependent. The table below provides a qualitative and quantitative summary based on established principles.
| pH | Relative Thiolate (GS⁻) Concentration | Expected Non-Enzymatic Rate | Recommendation for GST Assays |
| 6.5 | Low | Low / Minimal | Recommended for minimizing background. |
| 7.0 | Moderate | Moderate | Acceptable, but expect higher background than at pH 6.5. |
| 7.4 | High | High | Not recommended; difficult to distinguish enzymatic from non-enzymatic activity. |
| 8.0 | Very High | Very High | Unsuitable for most GST activity assays. |
Experimental Protocols
Protocol: Measuring GST Activity with Background Subtraction
This protocol is based on the reaction of an electrophilic substrate (e.g., 1-chlorooctane or CDNB) with reduced glutathione (GSH), monitored by an increase in absorbance.
1. Reagent Preparation:
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Assay Buffer: 100 mM potassium phosphate buffer, pH adjusted to 6.5 . Equilibrate to 25°C before use.
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Reduced Glutathione (GSH): Prepare a 20 mM stock solution in Assay Buffer. Prepare this fresh for each experiment.
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Substrate (e.g., CDNB): Prepare a 20 mM stock solution in ethanol or DMSO.
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Sample: Dilute cell/tissue lysate or purified GST in Assay Buffer to a concentration that yields a linear reaction rate.
2. Assay Setup (96-well UV-transparent plate): For each sample to be tested, prepare at least three replicates of the following wells:
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Sample Wells (Total Activity):
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150 µL Assay Buffer
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20 µL Sample (enzyme source)
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20 µL GSH solution (Final concentration: 2 mM)
-
-
Non-Enzymatic Control Wells (Background):
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170 µL Assay Buffer
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20 µL GSH solution (Final concentration: 2 mM)
-
3. Reaction Initiation and Measurement:
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Set the microplate reader to measure absorbance at 340 nm (for CDNB) in kinetic mode at 25°C.
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To initiate the reaction, add 10 µL of the substrate solution to all wells.
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Immediately begin reading the absorbance every 30 seconds for 5-10 minutes.
4. Data Analysis:
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For each well, calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
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Average the rates for your replicate wells to get RateTotal and RateNon-Enzymatic .
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Calculate the true enzymatic rate: RateEnzymatic = RateTotal - RateNon-Enzymatic .
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Convert the rate to specific activity (U/mg) using the molar extinction coefficient of the product and the protein concentration of your sample.
Visualizations
Caption: Enzymatic vs. Non-Enzymatic Conjugation Pathways.
Caption: Experimental workflow for accurate GST activity measurement.
Caption: Troubleshooting guide for high background in GST assays.
References
- 1. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The high non-enzymatic conjugation rates of some glutathione S-transferase (GST) substrates at high glutathione concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for synthesizing high-purity S-Octylglutathione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of high-purity S-Octylglutathione. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Protocol: Synthesis of this compound
This protocol details the chemical synthesis of this compound via a nucleophilic substitution reaction between reduced glutathione (GSH) and 1-bromooctane.
Materials:
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Reduced Glutathione (GSH)
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1-Bromooctane
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Sodium Hydroxide (NaOH)
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Methanol
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Deionized Water
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Hydrochloric Acid (HCl) (for pH adjustment)
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Silica Gel (for column chromatography)
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Ethyl Acetate (for column chromatography)
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Hexane (for column chromatography)
Procedure:
-
Dissolution of Glutathione: In a round-bottom flask, dissolve reduced glutathione in deionized water. A typical concentration is 100 mg of GSH per 1 mL of water.
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pH Adjustment: While stirring, slowly add a 1M solution of sodium hydroxide to the glutathione solution until the pH reaches approximately 9.0. This deprotonates the thiol group of glutathione, forming the more nucleophilic thiolate anion.
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Addition of 1-Bromooctane: In a separate container, dissolve 1-bromooctane in a minimal amount of methanol. Add this solution dropwise to the stirring glutathione solution. A typical molar ratio is 1.2 equivalents of 1-bromooctane to 1 equivalent of glutathione.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, carefully neutralize the mixture by adding a 1M solution of hydrochloric acid until the pH is approximately 7.0.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Purification by Column Chromatography:
-
Prepare a silica gel column.
-
Load the crude this compound mixture onto the column.
-
Elute the product using a gradient of ethyl acetate in hexane. The polarity of the solvent system should be gradually increased to effectively separate the product from unreacted starting materials and byproducts.
-
-
Fraction Collection and Analysis: Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the high-purity this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Data Presentation
| Parameter | Condition | Observation/Result |
| Reactants | Reduced Glutathione, 1-Bromooctane | |
| Molar Ratio (GSH:1-Bromooctane) | 1 : 1.2 | |
| Solvent | Water/Methanol | |
| Base | Sodium Hydroxide | |
| Reaction pH | ~9.0 | |
| Reaction Time | 24-48 hours | |
| Reaction Temperature | Room Temperature | |
| Purification Method | Silica Gel Column Chromatography | |
| Purity Assessment | HPLC, NMR | >95% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect pH of the reaction mixture. 2. Insufficient reaction time. 3. Degradation of starting materials. | 1. Ensure the pH is maintained around 9.0 during the reaction. Use a pH meter for accurate measurement. 2. Extend the reaction time and monitor progress by TLC. 3. Use fresh, high-quality glutathione and 1-bromooctane. |
| Presence of Unreacted Glutathione | 1. Insufficient amount of 1-bromooctane. 2. Incomplete reaction. | 1. Use a slight excess of 1-bromooctane (e.g., 1.2-1.5 equivalents). 2. Increase the reaction time. |
| Formation of Oxidized Glutathione (GSSG) | Exposure of the reaction mixture to air for prolonged periods. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in Purifying the Product | 1. Inappropriate solvent system for column chromatography. 2. Overloading of the column. | 1. Optimize the solvent system for chromatography using TLC to achieve good separation. A gradient elution may be necessary. 2. Use an appropriate amount of silica gel relative to the amount of crude product. |
| Product is not pure after column chromatography | Co-elution of impurities. | Re-purify the product using a shallower solvent gradient or a different chromatographic technique, such as preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the reaction mixture adjusted to 9.0?
A1: The thiol group (-SH) of glutathione has a pKa of approximately 8.7. By adjusting the pH to 9.0, the thiol group is deprotonated to form the thiolate anion (-S⁻), which is a much stronger nucleophile. This increased nucleophilicity enhances the rate of the SN2 reaction with 1-bromooctane.
Q2: What is the purpose of using a water/methanol solvent system?
A2: Glutathione is highly soluble in water, while 1-bromooctane is an oily, non-polar compound. Methanol is used as a co-solvent to increase the solubility of 1-bromooctane in the reaction mixture, thereby facilitating better interaction between the reactants.
Q3: Can other alkyl halides be used instead of 1-bromooctane?
A3: Yes, other primary alkyl halides (e.g., iodides or chlorides) can be used. The reactivity generally follows the order I > Br > Cl. However, reaction conditions may need to be adjusted accordingly.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC). A suitable solvent system (e.g., a mixture of ethyl acetate, methanol, and acetic acid) should be used to separate the starting materials (glutathione and 1-bromooctane) from the product (this compound). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
Q5: What are the common impurities in the synthesis of this compound?
A5: Common impurities include unreacted glutathione, unreacted 1-bromooctane, and oxidized glutathione (GSSG). These can be removed by careful column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Glutathione S-Transferase (GST) Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glutathione S-Transferase (GST) activity assays, with a specific focus on adjusting pH conditions for optimal activity with the substrate S-Octylglutathione.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Glutathione S-Transferase (GST) activity when using this compound as a substrate?
While the optimal pH for GST activity is dependent on the specific GST isozyme and the substrate used, a specific optimal pH for the this compound substrate is not extensively documented in readily available literature. Generally, most mammalian cytosolic GSTs exhibit optimal activity in a pH range of 6.5 to 7.5 for various substrates. However, for any given GST and the substrate this compound, the optimal pH must be determined empirically.
Q2: What are the typical buffer systems used for GST activity assays?
Phosphate-based buffers are commonly used for GST activity assays.[1][2] A potassium phosphate buffer is a frequent choice, often prepared at a concentration of 0.1 M.[3] It is crucial to select a buffer system that does not interfere with the enzyme assay and can effectively maintain a stable pH throughout the experiment.[4]
Q3: How does pH affect GST activity?
The pH of the reaction environment can significantly impact GST activity by altering the ionization state of amino acid residues within the enzyme's active site.[4] This can affect both the binding of the substrate and the catalytic efficiency of the enzyme. Deviating from the optimal pH can lead to a decrease in enzyme activity, and extreme pH values can cause irreversible denaturation of the enzyme.
Q4: What are the key components of a GST activity assay reaction?
A typical GST activity assay reaction mixture includes:
-
GST enzyme: The purified enzyme or a biological sample containing GST.
-
Reduced Glutathione (GSH): The co-substrate for the conjugation reaction.
-
Substrate: In this case, this compound. For general GST activity, 1-chloro-2,4-dinitrobenzene (CDNB) is a commonly used substrate.
-
Buffer: To maintain a constant pH.
Troubleshooting Guide
This guide addresses common issues encountered during GST activity assays, with a focus on pH-related problems.
| Problem | Possible Cause | Recommended Solution |
| Low or no GST activity | Suboptimal pH: The pH of the assay buffer is outside the optimal range for the specific GST isozyme and substrate combination. | Determine the optimal pH for your specific enzyme and this compound by performing the assay over a range of pH values (e.g., pH 5.0 to 9.0). |
| Incorrect buffer preparation: The buffer concentration or pH is incorrect. | Verify the pH of your buffer solution using a calibrated pH meter. Prepare fresh buffer if necessary. | |
| Enzyme degradation: The GST enzyme may have lost activity due to improper storage or handling. | Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | |
| Substrate or cofactor issues: The this compound or GSH solutions may have degraded or are at an incorrect concentration. | Prepare fresh substrate and GSH solutions. Ensure accurate concentration measurements. | |
| High background signal | Non-enzymatic reaction: The substrate may be unstable at the assay pH and reacting non-enzymatically with GSH. | Run a control reaction without the GST enzyme to measure the rate of the non-enzymatic reaction. Subtract this rate from the rate of the enzyme-catalyzed reaction. |
| Contaminants in the sample: The sample may contain interfering substances. | If using a crude lysate, consider further purification of your GST protein. | |
| Poor reproducibility | Inconsistent pH: Fluctuations in the pH of the reaction mixture between experiments. | Use a buffer with sufficient buffering capacity and always verify the pH before use. |
| Temperature variations: Inconsistent incubation temperatures can affect enzyme activity. | Ensure all assays are performed at a constant and controlled temperature. | |
| Pipetting errors: Inaccurate pipetting of reagents. | Use calibrated pipettes and ensure proper mixing of the reaction components. |
Experimental Protocols
Protocol for Determining Optimal pH for GST Activity with this compound
This protocol outlines a general procedure to determine the optimal pH for a specific GST enzyme with this compound as the substrate.
1. Materials:
-
Purified GST enzyme
-
This compound
-
Reduced Glutathione (GSH)
-
A series of buffers covering a pH range (e.g., citrate buffer for pH 5.0-6.0, phosphate buffer for pH 6.0-8.0, and Tris-HCl or glycine-NaOH buffer for pH 8.0-9.0), each at a concentration of 0.1 M.
-
Spectrophotometer capable of measuring absorbance at the appropriate wavelength for the reaction product.
-
96-well UV-transparent microplate or quartz cuvettes.
2. Procedure:
-
Prepare a stock solution of your GST enzyme in a stable buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Prepare stock solutions of this compound and GSH. The final concentrations in the assay will need to be optimized, but a starting point could be 1-5 mM for both.
-
Set up a series of reactions in a 96-well plate or cuvettes. For each pH value to be tested, prepare a reaction mixture containing the buffer, GSH, and this compound.
-
Equilibrate the reaction mixtures to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the GST enzyme to each well or cuvette.
-
Monitor the reaction rate by measuring the change in absorbance over time at the appropriate wavelength. The wavelength will depend on the product formed from the conjugation of GSH to this compound. If the product does not have a distinct absorbance, a coupled assay may be necessary.
-
Calculate the initial reaction velocity (V₀) for each pH value from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity (V₀) against the pH. The pH at which the highest velocity is observed is the optimal pH for the enzyme under these conditions.
Note: It is crucial to also run a blank reaction for each pH containing all components except the enzyme to correct for any non-enzymatic reaction.
Data Presentation
Table 1: Typical Optimal pH Ranges for GST Activity with Various Substrates
| GST Isozyme Source | Substrate | Optimal pH Range | Reference |
| Camel Tick Larvae | CDNB | ~7.9 | |
| Sorghum | CDNB | 7.5 | |
| Human Serum | CDNB | 6.4 | |
| General Mammalian | CDNB | 6.5 - 7.5 | General consensus from multiple sources |
CDNB: 1-chloro-2,4-dinitrobenzene
Visualizations
Caption: Simplified GST-Mediated Detoxification Pathway
Caption: Workflow for Determining Optimal Enzyme pH
References
Validation & Comparative
A Tale of Two Techniques: Unraveling GST Activity with CDNB versus Purification via S-Octylglutathione
For researchers, scientists, and drug development professionals navigating the complexities of Glutathione S-Transferase (GST) research, a clear understanding of the available tools is paramount. This guide provides an objective comparison of two fundamental techniques: the 1-chloro-2,4-dinitrobenzene (CDNB) assay for measuring total GST activity and S-Octylglutathione affinity chromatography for the purification of GST and GST-tagged proteins. While both are integral to GST-related studies, they serve distinct purposes and are based on different biochemical principles.
Glutathione S-transferases are a superfamily of enzymes crucial for cellular detoxification, playing a key role in the metabolism of xenobiotics and protecting cells from oxidative stress[1]. Consequently, the accurate measurement of their enzymatic activity and the efficient purification of specific GST isozymes are essential for a wide range of research applications, from fundamental enzymology to drug discovery.
The CDNB assay is a widely adopted method for determining the total enzymatic activity of GSTs. It relies on the use of CDNB as a broad-spectrum substrate that is conjugated with reduced glutathione (GSH) in a reaction catalyzed by most GST isozymes[2][3]. In contrast, this compound is not a substrate for measuring enzymatic activity but is a critical ligand used in affinity chromatography to purify GST proteins[3][4]. This technique leverages the high binding affinity of GST for glutathione and its analogs to isolate the enzyme from complex biological mixtures like cell lysates.
At a Glance: CDNB Assay vs. This compound Affinity Chromatography
| Feature | CDNB Assay for Total GST Activity | This compound Affinity Chromatography |
| Primary Purpose | Measurement of total enzymatic activity of GSTs. | Purification of GST and GST-tagged proteins. |
| Key Reagent | 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. | This compound immobilized on a solid support (e.g., agarose) as a ligand. |
| Principle | Spectrophotometric measurement of the formation of the GSH-CDNB conjugate at 340 nm. | Affinity binding of GST to immobilized glutathione, followed by elution with free glutathione. |
| Output | Quantitative measure of GST activity (e.g., in units/mg protein). | Purified GST or GST-tagged protein. |
| Typical Application | Assessing the overall detoxification capacity of a cell or tissue; screening for GST inhibitors. | Preparing pure GST for structural or functional studies; isolating GST-fusion proteins. |
Measuring the Action: The CDNB Assay for Total GST Activity
The CDNB assay is a cornerstone of GST research due to its simplicity, reliability, and broad applicability. It provides a quantitative measure of the total activity of various GST isozymes present in a sample, such as cell lysates or tissue homogenates.
The enzymatic reaction catalyzed by GST involves the conjugation of the thiol group of reduced glutathione (GSH) to the electrophilic center of CDNB. This reaction forms a stable thioether conjugate, S-(2,4-dinitrophenyl)glutathione, which conveniently absorbs light at a wavelength of 340 nm. The rate of increase in absorbance at this wavelength is directly proportional to the GST activity in the sample.
References
A Comparative Guide to the Validation of an HPLC Method for S-Octylglutathione Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the quantification of S-Octylglutathione. Due to a lack of publicly available, specifically validated methods for this compound, this document presents a detailed validation of an HPLC method for the closely related and structurally similar compound, glutathione (GSH). This information serves as a robust template and point of reference for developing and validating a method for this compound.
The guide outlines key performance characteristics, detailed experimental protocols, and comparisons with alternative analytical approaches. All quantitative data is summarized in clear, comparative tables, and a detailed workflow for method validation is provided in a graphical format.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used technique for the quantification of glutathione and its conjugates due to its robustness, reliability, and accessibility in most analytical laboratories.[1] The method typically involves a reversed-phase column for separation and a UV detector for quantification.
Experimental Protocol: A Representative HPLC-UV Method for Glutathione
This protocol is based on a validated method for the simultaneous determination of reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG).[2]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, UV detector, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is utilized.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a 95:5 (v/v) mixture of 25mM phosphate buffer (pH 2.7) and methanol is used.[2]
-
Flow Rate: The flow rate is maintained at 1.0 mL/min.[2]
-
Detection: UV detection is performed at a wavelength of 210 nm.
-
Sample Preparation: Standard solutions of the analyte are prepared in a suitable solvent, such as deionized water. For biological samples, a protein precipitation step using an acid like trichloroacetic acid is typically required.
Method Validation Parameters
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for glutathione, which can be considered as target parameters for the validation of an this compound method.
| Validation Parameter | Typical Performance for GSH Analysis |
| Linearity (r²) | > 0.999 |
| Concentration Range | 10 - 200 µg/mL |
| Limit of Detection (LOD) | 0.05 - 20.77 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 69.24 µg/mL |
| Accuracy (% Recovery) | 98.80 - 100.93% |
| Precision (% RSD) | Intraday: < 11%, Interday: < 14% |
| Specificity | The method should be able to separate the analyte from other components in the sample matrix without interference. |
Comparison with Alternative Analytical Methods
While HPLC-UV is a common and reliable method, other techniques can be employed for the quantification of glutathione and its conjugates, each with its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| HPLC with Fluorescence Detection | Derivatization of the thiol group with a fluorescent reagent (e.g., o-phthalaldehyde) followed by HPLC separation and fluorescence detection. | High sensitivity and selectivity. | Requires an additional derivatization step which can add complexity and potential for variability. |
| HPLC-Mass Spectrometry (HPLC-MS) | Separation by HPLC coupled with mass spectrometry for detection and quantification. | High specificity and sensitivity, allowing for the analysis of complex mixtures and identification of unknown metabolites. | Higher cost of instrumentation and requires more specialized expertise for operation and data analysis. |
| Capillary Electrophoresis (CE) | Separation of analytes in a capillary based on their electrophoretic mobility. | High separation efficiency, small sample volume requirements. | Can have lower sensitivity compared to HPLC-based methods for some applications. |
| Enzymatic Assays | Based on the enzymatic recycling of glutathione, which is coupled to a colorimetric or fluorometric reaction. | High throughput and suitable for screening large numbers of samples. | Can be prone to interference from other substances in the sample that may interact with the enzymes or detection reagents. |
HPLC Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of an HPLC method for the quantification of this compound.
Caption: Workflow for HPLC method validation.
Signaling Pathway and Logical Relationship Diagrams
To further illustrate the context of this compound analysis, the following diagrams depict a generalized glutathione conjugation pathway and the logical relationship between key validation parameters.
Caption: Generalized glutathione conjugation pathway.
References
Evaluating S-Octylglutathione as a More Specific Substrate Than 1-Chloro-2,4-Dinitrobenzene for Glutathione S-Transferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of S-Octylglutathione and 1-chloro-2,4-dinitrobenzene (CDNB) as substrates for Glutathione S-Transferase (GST) enzymes. While CDNB is a widely used universal substrate for assessing total GST activity, the demand for more specific substrates to characterize individual GST isozymes is growing. This document outlines the available experimental data, protocols, and the underlying principles of substrate specificity for these two compounds.
Comparison of Substrate Specificity
Glutathione S-Transferases (GSTs) are a superfamily of enzymes crucial for the detoxification of a wide array of xenobiotic and endogenous compounds.[1][2] They catalyze the conjugation of reduced glutathione (GSH) to electrophilic substrates, rendering them more water-soluble and easier to excrete.[1] Different classes of GSTs (e.g., Alpha, Mu, Pi) exhibit distinct substrate specificities.[1][2]
1-Chloro-2,4-Dinitrobenzene (CDNB): The Universal Substrate
CDNB is a broad-spectrum substrate that reacts with most cytosolic GSTs, making it a standard choice for measuring total GST activity in cell lysates and tissue homogenates. Its reaction with GSH leads to the formation of a thioether conjugate, which can be conveniently monitored spectrophotometrically by the increase in absorbance at 340 nm.
While CDNB is a valuable tool for general GST activity screening, its lack of specificity is a significant drawback when studying the activity of individual GST isozymes. Different GST isozymes exhibit markedly different catalytic efficiencies (kcat/Km) towards CDNB, as detailed in the table below.
Table 1: Kinetic Parameters of Various Human GST Isozymes with CDNB
| GST Isozyme Class | Specific Isozyme | Km (CDNB) (µM) | Vmax or kcat (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) |
| Alpha | GST A1-1 | - | 42.5 | - |
| GST A2-2 | - | 37.2 | - | |
| GST A3-3 | - | 18.3 | - | |
| Mu | GST M1-1 | - | 57.8 | - |
| GST M2-2 | - | 273 | - | |
| GST M5-5 | - | 58 | - | |
| Pi | GST P1-1 (Ile105/Ala114) | 330 ± 70 | - | 98.2 ± 14 |
| GST P1-1 (Val105/Ala114) | 1150 ± 70 | - | 35.9 ± 6.8 | |
| GST P1-1 (Ile105/Val114) | 280 ± 20 | - | 55 ± 9.8 | |
| GST P1-1 (Val105/Val114) | 630 ± 100 | - | 43.4 ± 9.3 |
Data for Alpha and Mu classes are specific activities, which are directly related to Vmax. Kinetic parameters for Pi class variants highlight the influence of genetic polymorphisms on substrate affinity and catalytic efficiency.
This compound: A Putative Specific Substrate
This compound is a conjugate of GSH and octyl bromide. It is structurally more complex than CDNB and is primarily known for its use in the affinity purification of GSTs. Its ability to bind specifically to the active site of GSTs makes it an excellent ligand for affinity chromatography.
The very nature of its application in affinity purification suggests that this compound has a high affinity for the GST active site. It is hypothesized that substrates with structures more closely resembling the endogenous or xenobiotic compounds that specific GST isozymes have evolved to metabolize would serve as more specific substrates. However, there is a notable lack of published, quantitative kinetic data (Km and Vmax) for this compound as a substrate for different GST isozymes. This data gap makes a direct quantitative comparison of its specificity against CDNB challenging.
Qualitatively, it is expected that this compound would exhibit greater specificity towards certain GST isozymes compared to the promiscuous nature of CDNB. Further experimental studies are required to determine the kinetic parameters of this compound with a panel of purified GST isozymes to validate its use as a specific substrate.
Experimental Protocols
GST Activity Assay Using CDNB
This protocol is a standard method for determining total GST activity in a sample.
Materials:
-
100 mM Potassium phosphate buffer, pH 6.5
-
100 mM Reduced Glutathione (GSH) solution (prepare fresh)
-
100 mM 1-Chloro-2,4-dinitrobenzene (CDNB) solution in ethanol
-
Sample containing GST (e.g., cell lysate, purified enzyme)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction cocktail by mixing the potassium phosphate buffer, GSH solution, and CDNB solution. A typical ratio is 980 µL of buffer, 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB for a 1 mL final volume.
-
Equilibrate the reaction cocktail to 25°C.
-
Pipette 900 µL of the reaction cocktail into a cuvette.
-
Add 100 µL of the sample buffer (without enzyme) to the cuvette to serve as a blank and zero the spectrophotometer at 340 nm.
-
Initiate the reaction by adding 100 µL of the GST-containing sample to a fresh cuvette with 900 µL of the reaction cocktail.
-
Mix immediately and start monitoring the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
Calculation of GST Activity:
The specific activity of GST is calculated using the Beer-Lambert law:
Specific Activity (µmol/min/mg) = (ΔA340/min * Total Volume) / (ε * Path Length * mg of protein)
Where:
-
ΔA340/min is the rate of absorbance change.
-
Total Volume is the volume in the cuvette (in mL).
-
ε is the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate at 340 nm (9.6 mM⁻¹cm⁻¹).
-
Path Length is the cuvette path length (typically 1 cm).
-
mg of protein is the amount of protein in the sample added to the assay.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of GST with CDNB and GSH.
Caption: Experimental workflow for the CDNB-based GST activity assay.
Conclusion
The choice between CDNB and this compound as a substrate for GST activity assays depends on the research objective.
-
1-Chloro-2,4-dinitrobenzene (CDNB) remains the substrate of choice for determining total GST activity due to its broad reactivity with most GST isozymes and the availability of a well-established, simple, and robust spectrophotometric assay. However, its lack of specificity makes it unsuitable for detailed kinetic analysis of individual GST isozymes without prior purification.
For researchers aiming to dissect the specific roles of different GST isozymes in cellular processes or drug metabolism, there is a clear need for the characterization of more specific substrates. Future studies should focus on determining the kinetic parameters of this compound and other potential specific substrates with a panel of purified human GST isozymes from the Alpha, Mu, and Pi classes. Such data will be invaluable for advancing our understanding of the functional diversity of the GST superfamily.
References
Unveiling the Inhibitory Power: A Comparative Guide to S-Octylglutathione and Other GST Inhibitors
For researchers, scientists, and drug development professionals, understanding the specific mechanisms and potencies of enzyme inhibitors is paramount. This guide provides a detailed comparison of S-Octylglutathione and other notable Glutathione S-transferase (GST) inhibitors, supported by experimental data and protocols to aid in the design and interpretation of research in this critical area of study.
Glutathione S-transferases (GSTs) are a superfamily of enzymes pivotal to cellular detoxification, metabolizing a wide array of xenobiotics and protecting cells from oxidative damage. However, their overexpression in tumor cells is a significant contributor to multidrug resistance, making GST inhibitors a key area of interest in cancer therapy. This compound, a derivative of the endogenous GST substrate glutathione, has been identified as a competitive inhibitor of GST activity. This guide delves into its inhibitory action in comparison to other well-characterized GST inhibitors.
Performance Comparison of GST Inhibitors
| Inhibitor | Target GST Isoform(s) | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| This compound | GSTs | Data not available | Data not available | Competitive |
| Ethacrynic Acid | Alpha, Mu, and Pi classes | 0.3 - 6.0 | 11.5 (GST-Pi) | Competitive (towards CDNB), Non-competitive |
| Ethacrynic Acid-GSH Conjugate | Alpha, Mu, and Pi classes | <0.1 - 11.0 | 1.5 (GST-Pi) | Competitive |
| Curcumin | Equine Liver GSTs | 31.6 ± 3.6 | 23.2 ± 3.2 | Competitive |
| Tannic Acid | General GSTs | Potent inhibitor | Data not available | Data not available |
| Cibacron Blue | General GSTs | Potent inhibitor | Data not available | Data not available |
| Hematin | General GSTs | Moderate inhibitor | Data not available | Data not available |
Experimental Protocols
A detailed methodology for determining the inhibitory effect of compounds on GST activity is crucial for reproducible and comparable results. The most common method is a spectrophotometric assay that measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).
Spectrophotometric GST Inhibition Assay Protocol
This protocol is adapted from established methods for determining GST activity and inhibition.[1]
1. Materials and Reagents:
-
Phosphate buffer (100 mM, pH 6.5)
-
Reduced glutathione (GSH) solution (100 mM in water)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)
-
Purified GST enzyme of interest
-
Inhibitor stock solutions (e.g., this compound, Ethacrynic Acid) at various concentrations
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare the reaction mixture: In each well of the microplate, prepare a final reaction volume of 200 µL.
-
Add 160 µL of phosphate buffer (pH 6.5).
-
Add 10 µL of the inhibitor solution at the desired concentration (or solvent control).
-
Add 10 µL of GST enzyme solution (the concentration should be predetermined to yield a linear reaction rate).
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction: Add 10 µL of GSH solution (final concentration 5 mM) and 10 µL of CDNB solution (final concentration 1 mM).
-
Measure absorbance: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 5-10 minutes at 25°C. The rate of increase in absorbance is proportional to the GST activity.
3. Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
To determine the IC50 value, plot the percentage of GST inhibition versus the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (GSH or CDNB) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.
Visualizing the Mechanisms
To better understand the molecular interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Competitive inhibition of GST by this compound.
Caption: Experimental workflow for the GST inhibition assay.
References
A Comparative Guide to Glutathione S-Transferase (GST) Activity Assays: Insights into Inter-laboratory Performance
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of Glutathione S-transferase (GST) activity is critical for a wide range of applications, from toxicology studies to the characterization of drug candidates. This guide provides an objective comparison of GST activity assays, with a focus on inter-laboratory validation and performance data.
Glutathione S-transferases (GSTs) are a diverse family of enzymes crucial for the detoxification of a wide array of xenobiotic and endogenous compounds. Consequently, the assessment of GST activity serves as a key biomarker in numerous research and development areas. However, the choice of assay methodology can significantly impact the comparability and reliability of results across different laboratories. This guide delves into the specifics of the commonly used S-Octylglutathione GST assay and compares it with alternative methods, providing available data on their performance and detailed experimental protocols.
Quantitative Performance Comparison of GST Assays
The reproducibility of an enzyme assay is a critical parameter for ensuring the validity of experimental data. This is often expressed as the coefficient of variation (CV), which quantifies the degree of variation in relation to the mean. While comprehensive inter-laboratory validation data for the this compound GST assay is not widely published, the following table summarizes the reported intra-assay (within the same laboratory run) and inter-assay (between different runs in the same laboratory) variability for commonly employed GST activity assays.[1][2][3][4] It is important to note that true inter-laboratory CV data from formal ring trials for GST activity assays are not broadly available; the data presented are derived from single-laboratory validation studies and commercial kit documentation.[1]
| Assay Type | Substrate | Detection Method | Intra-Assay CV (%) | Inter-Assay CV (%) |
| General GST Activity Assay | 1-Chloro-2,4-dinitrobenzene (CDNB) | Colorimetric (340 nm) | 1.9 - 5.6 | 4.3 - 6.4 |
| Alternative GST Assay | DTNB | Colorimetric (412 nm) | 1.8 | 6.4 |
| Fluorescent GST Assay | Proprietary non-fluorescent molecule | Fluorescence (Ex: 390 nm, Em: 460 nm) | 4.2 - 6.6 | Not specified |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible results. Below are the methodologies for the most widely used GST activity assay utilizing the substrate 1-Chloro-2,4-dinitrobenzene (CDNB), which serves as a foundational method.
General GST Activity Assay using 1-Chloro-2,4-dinitrobenzene (CDNB)
This colorimetric assay measures the conjugation of CDNB with reduced glutathione (GSH), a reaction catalyzed by most GST isozymes. The product of this reaction, S-(2,4-dinitrophenyl)glutathione, can be detected by an increase in absorbance at 340 nm.
Materials:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Reduced glutathione (GSH) solution (e.g., 100 mM)
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)
-
Sample containing GST enzyme (e.g., cell lysate, tissue homogenate, purified enzyme)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Reaction Cocktail Preparation: Prepare a fresh reaction cocktail containing phosphate buffer, GSH, and CDNB. For example, for a 1 ml reaction, mix 980 µl of phosphate buffer, 10 µl of 100 mM GSH, and 10 µl of 100 mM CDNB. The solution may initially appear cloudy but should clear upon mixing.
-
Sample and Blank Preparation:
-
For each sample, add a specific volume of the sample (e.g., 100 µl) to a cuvette containing the reaction cocktail (e.g., 900 µl).
-
For the blank, add the same volume of buffer (used for sample dilution) to a cuvette with the reaction cocktail.
-
-
Incubation: Incubate the samples and the blank at a controlled temperature (e.g., 30°C) for a few minutes to allow the temperature to equilibrate.
-
Measurement: Measure the increase in absorbance at 340 nm over a set period (e.g., 5 minutes) in kinetic mode.
-
Calculation of GST Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.
-
Subtract the rate of the blank from the rate of each sample to correct for non-enzymatic conjugation.
-
Calculate the GST activity using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione product (ε = 9.6 mM⁻¹cm⁻¹).
-
Isozyme-Specific GST Assays
-
GST Mu-class: Assays for Mu-class GSTs may utilize specific substrates that are preferentially conjugated by these isozymes.
-
GST Pi-class: Ethacrynic acid is a known substrate and inhibitor of GST Pi-class enzymes and can be used to assess their activity.
The experimental setup for these isozyme-specific assays would follow the same principles as the CDNB assay, involving the preparation of a reaction mixture with the specific substrate and monitoring the reaction product formation, typically through spectrophotometry.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in GST activity assays and their biological context, the following diagrams have been generated using the DOT language.
Workflow of a typical GST activity assay.
GSTs also play a significant role in cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, where they can modulate stress responses.
GST's role in the MAPK signaling cascade.
References
A Brighter Alternative: Assessing the Advantages of a Fluorescent S-Octylglutathione Analog for GST Assays
For researchers, scientists, and drug development professionals engaged in the study of Glutathione S-transferases (GSTs), the choice of assay methodology is critical for obtaining sensitive, reliable, and high-throughput data. While the classical colorimetric assay using 1-chloro-2,4-dinitrobenzene (CDNB) has been a long-standing workhorse, the emergence of fluorescent probes, such as S-Octylglutathione analogs, offers significant advantages. This guide provides an objective comparison of a fluorescent this compound analog-based assay with the traditional CDNB method, supported by experimental data and detailed protocols.
Glutathione S-transferases are a superfamily of enzymes pivotal to cellular detoxification, metabolizing a wide array of xenobiotics and protecting cells from oxidative damage. Their overexpression is frequently associated with drug resistance in cancer cells, making them a key target in drug discovery. Consequently, robust and sensitive assays for measuring GST activity are indispensable.
Performance Comparison: Fluorescent vs. Colorimetric GST Assays
The primary advantage of a fluorescent this compound analog lies in its significantly enhanced sensitivity and broader dynamic range compared to the colorimetric CDNB assay.[1][2] Fluorescent assays, in general, offer a superior signal-to-noise ratio, allowing for the detection of lower enzyme concentrations and subtle changes in activity.[1][2]
| Parameter | Fluorescent this compound Analog Assay | Colorimetric CDNB Assay | References |
| Principle | Enzymatic conjugation of a non-fluorescent substrate to glutathione (GSH) yields a highly fluorescent product. | Enzymatic conjugation of CDNB to GSH results in a product that absorbs light at 340 nm. | [3], |
| Detection | Fluorescence (Excitation: ~390 nm, Emission: ~460 nm) | Absorbance (340 nm) | , |
| Sensitivity (LOD) | High (e.g., 2.70 mU/mL) | Moderate (e.g., 40 mU/mL) | |
| Dynamic Range | Wide | Narrow | |
| Throughput | High; amenable to HTS | Moderate | |
| Interference | Potential for compound autofluorescence | Potential for interference from compounds that absorb at 340 nm | |
| Substrate Specificity | Can be designed for specific GST isozymes | Broad specificity for many GST isozymes |
Delving into the Mechanisms
The distinct mechanisms of the fluorescent and colorimetric assays underpin their performance differences.
Fluorescent this compound Analog Assay
The fluorescent assay employs a substrate that is inherently non-fluorescent. In the presence of GST, this this compound analog is conjugated to glutathione, leading to a conformational change or cleavage of a quenching moiety, which in turn "switches on" a strong fluorescent signal.
Caption: Enzymatic reaction leading to fluorescence in the this compound analog assay.
Colorimetric CDNB Assay
The conventional method relies on the GST-catalyzed reaction between CDNB and GSH. The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. The rate of increase in absorbance is directly proportional to the GST activity.
Caption: Reaction pathway for the colorimetric CDNB-based GST assay.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for both assay types.
GST Assay using a Fluorescent this compound Analog
This protocol is adapted from commercially available kits and provides a general workflow.
Materials:
-
GST-containing sample (cell lysate, purified enzyme)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Fluorescent this compound analog substrate solution
-
Glutathione (GSH) solution
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents: Allow all reagents to reach room temperature. Prepare a master mix containing Assay Buffer, the fluorescent substrate, and GSH according to the manufacturer's instructions.
-
Sample Preparation: Dilute samples to the desired concentration in Assay Buffer.
-
Assay Reaction:
-
Pipette 50 µL of each sample or standard into the wells of the black microplate.
-
Add 50 µL of the master mix to each well.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis: Determine GST activity by comparing the fluorescence of the samples to a standard curve generated with a known amount of purified GST.
Caption: Experimental workflow for a fluorescent this compound analog-based GST assay.
GST Assay using CDNB
This protocol is based on the standard spectrophotometric method.
Materials:
-
GST-containing sample
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol)
-
Glutathione (GSH) solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a suitable vessel, prepare a reaction mixture containing Assay Buffer, GSH, and CDNB.
-
Sample Preparation: Prepare serial dilutions of the sample in Assay Buffer.
-
Assay Reaction:
-
Add the reaction mixture to the wells of the UV-transparent plate or cuvettes.
-
Initiate the reaction by adding the GST-containing sample.
-
-
Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) at a constant temperature.
-
Data Analysis: Calculate the rate of change in absorbance (ΔA340/min). GST activity is proportional to this rate. The molar extinction coefficient for the S-(2,4-dinitrophenyl)glutathione conjugate at 340 nm is 9.6 mM⁻¹cm⁻¹.
Conclusion
For researchers requiring high sensitivity, a broad dynamic range, and high-throughput capabilities for GST activity assessment, the fluorescent this compound analog-based assay presents a compelling alternative to the traditional colorimetric CDNB method. While the CDNB assay remains a viable and cost-effective option for some applications, the superior performance characteristics of the fluorescent assay make it particularly well-suited for inhibitor screening, detailed kinetic studies, and the analysis of samples with low GST activity. The choice of assay will ultimately depend on the specific experimental needs, available instrumentation, and the level of sensitivity required.
References
Safety Operating Guide
Proper Disposal of S-Octylglutathione: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of S-Octylglutathione, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on general best practices for laboratory chemical waste management, treating this compound with caution due to the limited availability of specific hazard data.
I. Hazard Assessment and Initial Precautions
Key Precautionary Measures:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.
-
Avoid generating dust or aerosols.
-
Work in a well-ventilated area, preferably a fume hood.
-
Prevent contact with skin, eyes, and clothing.
II. Segregation and Storage of this compound Waste
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal.
Procedure:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container compatible with this compound. The container should be kept closed except when adding waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Store it away from incompatible materials, such as strong oxidizing agents.
III. Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in regular trash. All chemical waste must be managed through a licensed professional waste disposal service.
Step-by-Step Disposal:
-
Collection: Collect all this compound waste, including contaminated materials such as pipette tips, gloves, and weighing paper, in the designated hazardous waste container.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Documentation: Maintain a record of the waste generated, including the quantity and disposal date, in your laboratory's chemical inventory or waste log.
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Spill Cleanup:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Control the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
V. Empty Container Disposal
Empty containers that held this compound should be managed as follows:
-
Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.
-
Deface Label: Completely remove or deface the original product label.
-
Dispose of Container: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.
Quantitative Data Summary
| Parameter | Value | Reference Compound | Source |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | S-Acetyl Glutathione | [4] |
| GHS Hazard Classification | Not classified as hazardous | L-Glutathione | [1] |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling S-Octylglutathione
Personal Protective Equipment (PPE)
When handling S-Octylglutathione, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Standard/Recommendation |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Conforming to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). | Inspected prior to use and disposed of properly after handling. |
| Body Protection | Laboratory coat. | To be worn at all times in the laboratory. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. | Use in a well-ventilated area or under a fume hood. |
First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| In case of skin contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| If inhaled | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| If swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling, Storage, and Disposal
Proper handling, storage, and disposal of this compound are essential for maintaining its integrity and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid formation of dust and aerosols.[1]
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Handle in accordance with good industrial hygiene and safety practices.[2][3]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[2]
-
Recommended storage temperature is typically refrigerated (2-8 °C) to maintain product quality.
Spill and Disposal:
-
Spill: In case of a spill, wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a chemical waste container.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company. Do not allow the product to enter drains.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
This structured approach to handling this compound, from preparation to disposal, is designed to minimize risks and ensure the safety of all laboratory personnel. By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their experiments.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
